3-Formyl-4-methoxyphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-formyl-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQDBKGGRPJSOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374693 | |
| Record name | 3-Formyl-4-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121124-97-8 | |
| Record name | 3-Formyl-4-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Formyl-4-methoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Formyl-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-formyl-4-methoxyphenylboronic acid, a valuable building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. This document details a reliable synthetic protocol, thorough characterization data, and the underlying chemical principles.
Chemical Properties and Applications
This compound (CAS Number: 121124-97-8) is an off-white to light yellow solid.[1] Its molecular structure, featuring a boronic acid, a formyl (aldehyde), and a methoxy group on a benzene ring, makes it a versatile reagent. The boronic acid moiety is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The aldehyde group can undergo a wide range of chemical transformations, including reductive amination, oxidation, and olefination, providing a handle for further molecular elaboration. The methoxy group, as an electron-donating group, influences the reactivity of the aromatic ring.
This trifunctional nature makes this compound a key intermediate in the synthesis of biologically active compounds and functional materials.[1]
Synthesis of this compound
A robust and regioselective method for the synthesis of this compound involves a lithium-halogen exchange reaction starting from 5-bromo-2-methoxybenzaldehyde, followed by borylation. This approach offers high regioselectivity, which can be an issue with other methods like the direct formylation of 4-methoxyphenylboronic acid.
Synthesis Workflow
The overall synthetic strategy is a two-step process starting from the commercially available 5-bromo-2-methoxybenzaldehyde. The first step is a lithium-halogen exchange to generate a reactive organolithium intermediate. This is immediately followed by quenching with a borate ester to form the boronic ester, which is then hydrolyzed to the desired boronic acid.
Caption: Synthesis workflow for this compound.
Experimental Protocol
This protocol is based on established procedures for lithium-halogen exchange and borylation reactions.
Materials:
-
5-Bromo-2-methoxybenzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 5-bromo-2-methoxybenzaldehyde (1 equivalent). Anhydrous THF is added to dissolve the starting material under a nitrogen atmosphere.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at this temperature for an additional 2 hours and then allowed to warm to room temperature overnight.
-
Quenching and Hydrolysis: The reaction is cooled in an ice bath and quenched by the slow addition of 2 M HCl. The mixture is stirred vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.
-
Workup: The aqueous layer is separated and extracted with diethyl ether (3 times). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield this compound as a solid.
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical Properties
| Property | Value |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 214-217 °C |
| Purity (Assay) | ≥95% (HPLC) |
Spectroscopic Data
While publicly available experimental spectra are limited, the expected spectroscopic data based on the structure and data from commercial suppliers are summarized below.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a key tool for structural confirmation. The spectrum for this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methoxy group protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.3 | Singlet | 1H | Aldehyde (-CHO) |
| ~8.2 | Broad Singlet | 2H | Boronic acid (-B(OH)₂) |
| ~7.8 - 7.9 | Multiplet | 2H | Aromatic (H adjacent to B) |
| ~7.1 | Doublet | 1H | Aromatic (H ortho to OMe) |
| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) |
| (Predicted values in a typical deuterated solvent like DMSO-d₆) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde Carbonyl (C=O) |
| ~160 | Aromatic (C-OMe) |
| ~135 | Aromatic (C-CHO) |
| ~132 | Aromatic (CH) |
| ~128 | Aromatic (CH) |
| ~125 | Aromatic (C-B) |
| ~112 | Aromatic (CH) |
| ~56 | Methoxy (-OCH₃) |
| (Predicted values in a typical deuterated solvent like DMSO-d₆) |
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is used to identify the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 (broad) | O-H stretch | Boronic acid (-B(OH)₂) |
| ~2850, ~2750 | C-H stretch | Aldehyde (-CHO) |
| ~1680 | C=O stretch | Aldehyde (-CHO) |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1350 | B-O stretch | Boronic acid (-B-O) |
| ~1250 | C-O stretch | Aryl ether (-O-CH₃) |
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound.
| Ionization Mode | Calculated m/z | Observed m/z | Species |
| ESI+ | 181.0666 | ~181 | [M+H]⁺ |
| ESI+ | 203.0486 | ~203 | [M+Na]⁺ |
| ESI- | 179.0521 | ~179 | [M-H]⁻ |
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the experimental and characterization process.
Caption: Logical workflow for the synthesis and characterization of this compound.
References
Physical and chemical properties of 3-Formyl-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Formyl-4-methoxyphenylboronic acid, a versatile building block in organic synthesis with potential applications in medicinal chemistry. The information is curated for researchers, scientists, and professionals involved in drug development and other areas of chemical research.
Core Physical and Chemical Properties
This compound is an off-white solid organic compound. Its key physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Molecular Formula | C₈H₉BO₄ | [1] |
| Molecular Weight | 179.97 g/mol | [2] |
| Appearance | Off-white powder | [3] |
| Melting Point | 214-217 °C | [2] |
| Boiling Point | 400.8 ± 55.0 °C (Predicted) | [4] |
| Solubility | Slightly soluble in DMSO | [4] |
| CAS Number | 121124-97-8 | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton (downfield, typically around 9.8-10 ppm), the methoxy group protons (around 3.9 ppm), and the acidic protons of the boronic acid group (which may be broad and exchangeable).
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the aldehyde group (typically in the range of 190-200 ppm), the methoxy carbon (around 55-60 ppm), and the carbon atom attached to the boron, which can be broad due to the quadrupolar nature of the boron nucleus.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by the following key absorption bands:
-
A strong C=O stretching vibration from the aldehyde group around 1680-1700 cm⁻¹.
-
C-H stretching vibrations of the aromatic ring and the aldehyde group.
-
O-H stretching from the boronic acid group, which is often broad.
-
B-O stretching vibrations.
-
C-O stretching from the methoxy group.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of this compound in research. Below are outlines for its purification and a common application in cross-coupling reactions.
Purification Protocol
A patented method for the purification of this compound allows for the preparation of a high-purity product.[5]
Procedure:
-
Suspend 25 g of crude this compound (96% purity by HPLC) in 200 ml of water and cool the suspension to 10°C.[5]
-
Add 58 ml of 10% aqueous sodium hydroxide dropwise over 1.5 hours, ensuring the internal temperature does not exceed 10°C and the pH does not go above 10.5.[5]
-
Stir the mixture for an additional 10 minutes, then filter off any precipitate.[5]
-
Extract the aqueous phase twice with 50 ml of toluene each time.[5]
-
Precipitate the boronic acid from the aqueous phase by adding 60 ml of 10% hydrochloric acid at an internal temperature of 10°C.[5]
-
Filter the precipitate, wash it with water, and dry it at 50°C in a stream of nitrogen.[5]
-
This process yields approximately 22.1 g (92% of theory) of colorless, solid this compound with a purity of 99.6% (as determined by HPLC).[5]
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a common reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[6]
General Procedure:
-
In a reaction vessel, combine the aryl halide (1 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-10 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents).[7][8]
-
Add a suitable solvent system, often a mixture of an organic solvent (like toluene, dioxane, or THF) and an aqueous solution of the base.[7][8]
-
Degas the reaction mixture by bubbling an inert gas (such as argon or nitrogen) through it.[8]
-
Heat the mixture with stirring to the reaction temperature (typically between 80-120°C) and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).[7]
-
Upon completion, cool the reaction to room temperature, and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.[8]
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl compound.[8]
Chemical Reactivity and Applications
This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of its boronic acid and aldehyde functional groups.
Key Reactions:
-
Suzuki-Miyaura Coupling: As detailed above, this is one of the most important applications for forming biaryl structures, which are common motifs in pharmaceuticals and materials science.[6]
-
Copper-Mediated Cyanation: The boronic acid group can be replaced with a cyano group using copper cyanide.
-
Other Cross-Coupling Reactions: It can also participate in other palladium-catalyzed reactions like Heck and Stille couplings, although Suzuki-Miyaura is the most common.
Biological and Pharmacological Relevance
While direct biological studies on this compound are limited in publicly available literature, the broader class of phenylboronic acids has garnered significant interest in medicinal chemistry.
Potential Roles of Phenylboronic Acids:
-
Enzyme Inhibition: Boronic acids are known to act as inhibitors of various enzymes, particularly serine proteases. The boron atom can form a stable, covalent bond with the catalytic serine residue in the active site.
-
Anticancer Activity: Some substituted phenylboronic acid derivatives have been investigated for their potential as anticancer agents. For example, phenylboronic acid has been shown to inhibit the migration of prostate cancer cells by targeting Rho GTPase signaling pathways.[4]
-
Signaling Pathway Modulation: The substitution pattern on the phenyl ring can influence the biological activity and selectivity of these compounds, allowing for the modulation of various cellular signaling pathways.[9]
The presence of the formyl and methoxy groups on this compound provides handles for further chemical modification, making it an attractive starting point for the synthesis of libraries of compounds for biological screening.
Visualizing Chemical and Biological Processes
To better understand the utility of this compound, the following diagrams, created using the DOT language for Graphviz, illustrate a key reaction and a potential biological application.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Potential mechanism of anticancer activity of phenylboronic acids.
Conclusion
This compound is a valuable and versatile chemical compound with established applications in organic synthesis, particularly in the formation of complex biaryl structures through Suzuki-Miyaura cross-coupling. While its specific biological activities are not yet well-documented, the broader class of phenylboronic acids shows significant promise in medicinal chemistry, particularly as enzyme inhibitors and modulators of cellular signaling pathways. This technical guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their work, paving the way for future discoveries and applications. Further research into the biological effects of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. PubChemLite - (3-formyl-4-methoxyphenyl)boronic acid (C8H9BO4) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 6. 4-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to CAS 121124-97-8: 3-Formyl-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAS number 121124-97-8, identified as 3-Formyl-4-methoxyphenylboronic acid, is a highly versatile bifunctional organic compound. Possessing both a reactive boronic acid moiety and a formyl group, it serves as a critical building block in modern synthetic chemistry. Its primary utility lies in the construction of complex molecular architectures through cross-coupling reactions, leading to the development of advanced materials, chemical probes, and novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, established synthetic applications, and its role as a precursor to biologically active molecules. Detailed experimental protocols for its principal reactions are provided, alongside visualizations of relevant biological pathways and experimental workflows to support researchers in its practical application.
Chemical and Physical Properties
This compound is an off-white to light yellow solid at room temperature.[1] Its structure features a benzene ring substituted with a boronic acid group, a methoxy group, and a formyl (aldehyde) group, making it a valuable intermediate for multi-step syntheses.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| CAS Number | 121124-97-8 | [1] |
| IUPAC Name | (3-Formyl-4-methoxyphenyl)boronic acid | [1] |
| Synonyms | 3-Formyl-4-methoxybenzeneboronic acid, 5-Borono-2-methoxybenzaldehyde, 5-Dihydroxyboryl-2-methoxybenzaldehyde | [1] |
| Molecular Formula | C₈H₉BO₄ | [1] |
| Molecular Weight | 179.97 g/mol | [1] |
| Appearance | White to light yellow or light orange solid | [1] |
| Melting Point | 214-217 °C (lit.) | |
| SMILES | B(c1ccc(c(c1)C=O)OC)(O)O | [1] |
| InChI Key | YJQDBKGGRPJSOI-UHFFFAOYSA-N | [1] |
Table 2: Analytical and Purity Specifications
| Parameter | Specification |
| Purity | ≥95% - 99% |
| Identification Methods | ¹H NMR, HPLC |
| Storage | Store at room temperature, away from light, under an inert atmosphere. |
Core Synthetic Applications and Uses
The primary utility of this compound stems from its role as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and copper-mediated cyanations.[2][3] These reactions are foundational in medicinal chemistry for forging carbon-carbon and carbon-heteroatom bonds.
Uses in Drug Development and Research
As an intermediate, this compound is instrumental in the synthesis of active pharmaceutical ingredients (APIs) and complex molecules for biological research.[1][2]
-
Synthesis of Kinase Inhibitors: A patent application identifies (3-formyl-4-methoxyphenyl)boronic acid as a potential intermediate in the synthesis of pyrazolo[1,5-a]pyrimidine compounds designed as mTOR (mammalian target of rapamycin) inhibitors.[4] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in cancers and other diseases.
-
Development of Advanced Fluorescent Probes: The compound is used via Suzuki coupling to synthesize novel near-infrared (NIR) ratiometric fluorescent probes.[5][6] These probes are engineered to monitor pH changes within mitochondria, the cellular powerhouses.[5] Such tools are invaluable for studying cellular dynamics in real-time, particularly in the context of diseases involving mitochondrial dysfunction, such as cancer, neurodegenerative disorders, and ischemia. By tracking pH, researchers can gain insights into processes like oxidative stress, hypoxia, and mitophagy (the selective degradation of mitochondria).[5][6]
Uses in Materials Science
Beyond pharmaceuticals, this boronic acid derivative is used to synthesize functional polymers and as a precursor to ionic liquids, which have broad applications in catalysis and electrochemistry.[1]
Key Experimental Protocols
The following sections provide detailed, representative methodologies for the primary applications of this compound.
Protocol: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an aryl halide (Ar-X, where X = Br, I).
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), and the palladium catalyst (2-5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene/Ethanol/Water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Associated Signaling Pathways
While this compound is an intermediate, the final products synthesized from it are often designed to interact with specific biological pathways.
The mTOR Signaling Pathway
As this boronic acid is a precursor for potential mTOR inhibitors, understanding the mTOR pathway is crucial. The mTOR kinase is a central controller of cell metabolism, growth, and proliferation. It integrates signals from growth factors, nutrients, and cellular energy status to regulate key downstream processes like protein synthesis and autophagy. In many cancers, this pathway is hyperactive, making mTOR a prime therapeutic target.
Mitochondrial Function and pH Regulation
The fluorescent probes synthesized using this compound target mitochondria. Mitochondrial pH is a critical parameter linked to the proton motive force that drives ATP synthesis. Dysregulation of mitochondrial pH is an early indicator of cellular stress and is associated with the progression of numerous diseases. Probes derived from CAS 121124-97-8 allow for the sensitive detection of these changes.
Conclusion
This compound (CAS 121124-97-8) is a key synthetic intermediate whose value is defined by the high-value, complex molecules it helps to create. Its bifunctional nature allows for strategic incorporation into synthetic routes targeting a range of applications, from potent kinase inhibitors for cancer therapy to sophisticated chemical tools for cell biology research. The reliable and well-understood reactivity of its boronic acid group in Suzuki-Miyaura coupling makes it a staple for medicinal and materials chemists. This guide provides the foundational technical information required for its effective use in a research and development setting.
References
- 1. watson-int.com [watson-int.com]
- 2. This compound | 121124-97-8 [chemicalbook.com]
- 3. 3-甲酰基-4-甲氧基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. WO2011090935A1 - PYRAZOLO[1,5-a]PYRIMIDINE COMPOUNDS AS mTOR INHIBITORS - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Near-infrared rhodol dyes bearing salicylaldehyde moieties for ratiometric pH sensing in live cells during mitophagy and under hypoxia conditions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 3-Formyl-4-methoxyphenylboronic Acid: A Technical Guide to its Synthesis, History, and Applications
For researchers, scientists, and professionals in drug development, 3-Formyl-4-methoxyphenylboronic acid stands as a versatile building block in organic synthesis. This technical guide delves into the discovery, history, and core applications of this valuable reagent, providing detailed experimental protocols and quantitative data to support its practical implementation.
First identified and synthesized in the mid-1990s, this compound has become an important intermediate in the synthesis of complex organic molecules. Its utility primarily lies in its bifunctional nature, possessing both a boronic acid moiety, ideal for palladium-catalyzed cross-coupling reactions, and a formyl group that can undergo a variety of chemical transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 121124-97-8 |
| Molecular Formula | C₈H₉BO₄ |
| Molecular Weight | 179.97 g/mol |
| Appearance | Off-white to pale yellow powder |
| Melting Point | 214-217 °C |
Historical Synthesis
An early method for the synthesis of formylphenylboronic acids, including this compound, is described in the chemical literature, with a key patent referencing a procedure from a 1995 publication in Liebigs Annalen. The general approach involves the protection of the reactive formyl group, followed by a Grignard reaction and subsequent boronation.
A common synthetic strategy is outlined below:
Caption: General synthetic workflow for this compound.
A patent also details a purification process for the crude product, highlighting the importance of obtaining high-purity material for subsequent reactions.
Experimental Protocol: Purification of this compound[1]
This protocol is adapted from a patented method for the purification of crude this compound.
-
Suspension: Suspend 25 g of crude this compound (96% purity by HPLC) in 200 ml of water and cool the mixture to 10°C.
-
Basification: Add 58 ml of 10% aqueous sodium hydroxide dropwise over 1.5 hours, ensuring the internal temperature does not exceed 10°C and the pH does not rise above 10.5.
-
Stirring and Filtration: Stir the mixture for an additional 10 minutes, then filter off any precipitate.
-
Extraction: Extract the aqueous phase twice with an organic solvent (e.g., toluene or ether) to remove impurities.
-
Acidification: Precipitate the boronic acid by adding a suitable acid (e.g., 10% hydrochloric acid) at 10°C.
-
Isolation and Drying: Filter the precipitate, wash with water, and dry at 50°C in a stream of nitrogen.
This process can yield this compound with a purity of ≥99.5%.[1]
Key Applications and Experimental Protocols
This compound is a key reactant in several important organic reactions, most notably the Suzuki-Miyaura cross-coupling and copper-mediated cyanation.[2]
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[3][4] this compound serves as an excellent coupling partner in these reactions.
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
The following is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound.
-
Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 10 mL).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure.
-
Heating: Heat the reaction mixture with vigorous stirring to a temperature typically between 80-100°C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Typical Range/Value |
| Aryl Halide | 1.0 equivalent |
| This compound | 1.1 - 1.5 equivalents |
| Palladium Catalyst Loading | 1 - 5 mol% |
| Base | 2 - 3 equivalents |
| Reaction Temperature | 80 - 110 °C |
| Reaction Time | 2 - 24 hours |
| Typical Yields | 70 - 95% |
Copper-Mediated Cyanation
The formyl group of this compound can be converted to a nitrile group through a copper-mediated cyanation reaction. This transformation is valuable for introducing a cyano group, which is a precursor to various other functional groups.
Caption: Overview of the copper-mediated cyanation reaction.
The following is a general procedure for the copper-mediated cyanation of this compound.
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., DMF or DMSO), add a copper(I) cyanide source (e.g., CuCN, 1.2 mmol).
-
Additives: In some protocols, additives such as a base (e.g., K₂CO₃) or a ligand may be required to facilitate the reaction.
-
Heating: Heat the reaction mixture to a temperature typically ranging from 100 to 140°C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
| Parameter | Typical Range/Value |
| This compound | 1.0 equivalent |
| Copper(I) Cyanide | 1.1 - 1.5 equivalents |
| Reaction Temperature | 100 - 140 °C |
| Reaction Time | 6 - 24 hours |
| Typical Yields | 60 - 85% |
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its discovery and the development of reliable synthetic and purification protocols have provided chemists with a powerful tool for the construction of complex molecules. The detailed experimental guidelines provided in this technical guide for its key applications in Suzuki-Miyaura coupling and copper-mediated cyanation are intended to facilitate its effective use in research and development. As the demand for sophisticated organic molecules in pharmaceuticals and materials science continues to grow, the importance of building blocks like this compound is set to increase.
References
An In-depth Technical Guide to the Spectroscopic Analysis of 3-Formyl-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Formyl-4-methoxyphenylboronic acid, a key building block in organic synthesis and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data, typical spectroscopic values derived from analogous structures, and detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Chemical Structure and Properties
-
IUPAC Name: (3-Formyl-4-methoxyphenyl)boronic acid
-
CAS Number: 121124-97-8[1]
-
Molecular Formula: C₈H₉BO₄[1]
-
Molecular Weight: 179.97 g/mol [1]
-
Appearance: Off-white powder[2]
-
Melting Point: 214-217 °C[1]
Spectroscopic Data
The following tables summarize the expected and predicted spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (101 MHz, DMSO-d₆) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| ~10.2 (s, 1H, -CHO) | ~192.0 (CHO) |
| ~8.2 (s, 2H, -B(OH)₂) | ~163.0 (C-OMe) |
| ~8.0 (d, J = 2.0 Hz, 1H, Ar-H) | ~137.0 (C-B) |
| ~7.9 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H) | ~135.0 (Ar-CH) |
| ~7.1 (d, J = 8.4 Hz, 1H, Ar-H) | ~130.0 (Ar-CH) |
| ~3.9 (s, 3H, -OCH₃) | ~112.0 (Ar-CH) |
| ~56.0 (OCH₃) |
Note: NMR data for boronic acids can be complex due to the potential for dehydration to form cyclic boroxine trimers. This can lead to broadened peaks or the appearance of multiple species in solution.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretch (boronic acid) |
| ~2950 | C-H stretch (aromatic) |
| ~2850, ~2750 | C-H stretch (aldehyde) |
| ~1680 | C=O stretch (aldehyde) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1350 | B-O stretch |
| ~1250 | C-O stretch (aryl ether) |
| ~1020 | B-OH bend |
Table 3: Mass Spectrometry (MS) Data
| Technique | Adduct | Calculated m/z |
| ESI-MS | [M-H]⁻ | 179.05211 |
| [M+H]⁺ | 181.06667 | |
| [M+Na]⁺ | 203.04861 | |
| [M+K]⁺ | 219.02255 |
Data predicted by PubChem.[3] The formation of various adducts is common in electrospray ionization.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are designed to yield high-quality data for compounds such as this compound.
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is often a suitable solvent for boronic acids, minimizing issues with oligomerization that can occur in less polar solvents like CDCl₃.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the spectra and perform a baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and assign the chemical shifts and coupling constants.
-
Assign the chemical shifts in the ¹³C spectrum.
-
Objective: To identify the key functional groups present in the molecule.
Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
Procedure (ATR Method):
-
Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks corresponding to the functional groups.
Objective: To determine the molecular weight and confirm the elemental composition.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of water may be added to aid dissolution.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire mass spectra in both positive and negative ion modes.
-
Typical ESI source parameters include a capillary voltage of 3-4 kV, a source temperature of 100-150 °C, and a desolvation gas flow appropriate for the instrument.
-
Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Observe other common adducts such as [M+Na]⁺ and [M+K]⁺.
-
Utilize the high-resolution data to calculate the elemental composition and confirm that it matches C₈H₉BO₄.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Navigating the Solubility Landscape of 3-Formyl-4-methoxyphenylboronic Acid: A Technical Guide for Researchers
Faced with a scarcity of direct solubility data for 3-Formyl-4-methoxyphenylboronic acid, this technical guide offers researchers, scientists, and drug development professionals a comprehensive framework for understanding and determining its solubility in common organic solvents. By leveraging data from structurally analogous compounds and detailing a robust experimental protocol, this document provides the necessary tools to optimize reaction conditions, purification processes, and formulation strategies.
Boronic acids as a class present unique challenges in solubility assessment due to their tendency to form cyclic anhydrides, known as boroxines, through dehydration. This equilibrium can be influenced by the solvent, temperature, and the presence of water, making standardized solubility measurements complex.
Quantitative Solubility of Analogous Phenylboronic Acids
To provide a practical reference, the following tables summarize the experimentally determined mole fraction solubility of isobutoxyphenylboronic acid isomers in several common organic solvents at various temperatures. These compounds share the core phenylboronic acid structure and offer valuable insights into the potential solubility behavior of this compound. The data illustrates how solubility is influenced by solvent polarity and temperature.
Table 1: Mole Fraction Solubility (x) of Isobutoxyphenylboronic Acid Isomers in Chloroform
| Temperature (K) | ortho-Isobutoxyphenylboronic Acid (x) | meta-Isobutoxyphenylboronic Acid (x) | para-Isobutoxyphenylboronic Acid (x) |
| 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 |
| 313.15 | 0.120 | 0.024 | 0.019 |
| 323.15 | 0.185 | 0.041 | 0.032 |
Table 2: Mole Fraction Solubility (x) of Isobutoxyphenylboronic Acid Isomers in 3-Pentanone
| Temperature (K) | ortho-Isobutoxyphenylboronic Acid (x) | meta-Isobutoxyphenylboronic Acid (x) | para-Isobutoxyphenylboronic Acid (x) |
| 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 |
| 313.15 | 0.260 | 0.070 | 0.057 |
| 323.15 | 0.350 | 0.105 | 0.088 |
Table 3: Mole Fraction Solubility (x) of Isobutoxyphenylboronic Acid Isomers in Acetone
| Temperature (K) | ortho-Isobutoxyphenylboronic Acid (x) | meta-Isobutoxyphenylboronic Acid (x) | para-Isobutoxyphenylboronic Acid (x) |
| 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 |
| 313.15 | 0.285 | 0.092 | 0.075 |
| 323.15 | 0.355 | 0.130 | 0.105 |
Experimental Protocol: Dynamic Method for Solubility Determination
For researchers requiring precise solubility data for this compound in specific solvent systems, the dynamic method is a reliable approach.[1] This method determines the temperature at which a known concentration of the solute completely dissolves in a solvent.
Materials and Apparatus:
-
This compound (high purity)
-
High-purity, anhydrous organic solvents
-
Analytical balance (precision ±0.1 mg)
-
Sealed glass vials or test tubes
-
Magnetic stirrer and stir bars
-
Controlled temperature bath with a programmable temperature ramp (precision ±0.1 °C)
-
Calibrated thermometer or thermocouple (precision ±0.1 °C)
-
Luminance probe or turbidity sensor (optional, for enhanced precision)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound into a glass vial.
-
Add a precise weight or volume of the desired organic solvent to the vial to achieve a known mole fraction.
-
Add a small magnetic stir bar to the vial.
-
Seal the vial tightly to prevent solvent evaporation and exposure to atmospheric moisture.
-
-
Solubility Measurement:
-
Place the sealed vial into the controlled temperature bath.
-
Begin vigorous and constant stirring of the mixture.
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min) to ensure thermal equilibrium.
-
-
Equilibrium Point Determination:
-
Continuously monitor the solution for turbidity. The solubility temperature is the point at which the last solid particles of the solute disappear, resulting in a perfectly clear solution.
-
This can be determined by visual inspection or more accurately by a sharp increase in light transmittance measured by a luminance probe.
-
Record the temperature at which complete dissolution occurs.
-
-
Data Analysis:
-
Repeat the measurement for several different concentrations of this compound in the same solvent.
-
Plot the dissolution temperature (T) as a function of the mole fraction (x) of the solute.
-
The resulting graph constitutes the solubility curve for the compound in the tested solvent.
-
Workflow and Logical Diagrams
To further clarify the experimental and logical processes, the following diagrams are provided.
References
Stability and Storage of 3-Formyl-4-methoxyphenylboronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Formyl-4-methoxyphenylboronic acid. Due to the limited availability of specific stability data for this compound in public literature, this document outlines general best practices for arylboronic acids, supported by established knowledge of their chemical properties. Furthermore, it details standardized experimental protocols that can be employed to generate precise stability data for this specific molecule.
Core Concepts: Understanding the Stability of Arylboronic Acids
Arylboronic acids are a cornerstone of modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. While generally considered to be bench-stable solids, their stability can be influenced by several factors. The primary degradation pathways for arylboronic acids include:
-
Protodeboronation: This is a common degradation pathway where the carbon-boron bond is cleaved by a proton source, typically water, to yield the corresponding arene (in this case, 3-formyl-4-methoxybenzene) and boric acid. This reaction can be catalyzed by acids or bases.
-
Oxidation: The boronic acid functional group can be susceptible to oxidation, which may lead to the formation of phenols. This process can be influenced by the presence of oxidizing agents and light.
-
Trimerization (Dehydration): Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. While this is not a degradation in the sense of irreversible decomposition, it can affect the compound's physical properties and reactivity. This process is favored by the removal of water and can be reversed by its addition.
The substituents on the aromatic ring can also influence the stability of the boronic acid. Electron-withdrawing groups, such as the formyl group in this compound, can impact the susceptibility of the C-B bond to cleavage.
Recommended Storage and Handling
To ensure the long-term integrity of this compound, the following storage and handling guidelines are recommended based on general knowledge of arylboronic acids and supplier recommendations for similar compounds.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and slow down potential chemical reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation and degradation from atmospheric moisture. |
| Light | Store in a dark, light-resistant container | To prevent photolytic degradation. |
| Moisture | Store in a tightly sealed container in a dry environment (desiccator) | To minimize hydrolytic degradation (protodeboronation) and trimerization. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases | To avoid chemical reactions that could degrade the compound. |
Experimental Protocols for Stability Assessment
To generate specific stability data for this compound, a series of forced degradation studies should be conducted. These studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradation products. This is crucial for developing stability-indicating analytical methods.
General Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Detailed Methodologies
The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.
Table 2: Experimental Protocols for Forced Degradation Studies
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of an organic solvent (like acetonitrile) and 0.1 M hydrochloric acid. 2. Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours). 3. Withdraw aliquots at various time points, neutralize with a suitable base, and dilute for analysis. |
| Base Hydrolysis | 1. Prepare a solution of the compound (e.g., 1 mg/mL) in a mixture of an organic solvent and 0.1 M sodium hydroxide. 2. Incubate at a controlled temperature (e.g., 60°C). 3. Withdraw aliquots at various time points, neutralize with a suitable acid, and dilute for analysis. |
| Oxidative Degradation | 1. Prepare a solution of the compound (e.g., 1 mg/mL) in a mixture of an organic solvent and 3% hydrogen peroxide. 2. Keep the solution at room temperature, protected from light. 3. Monitor the degradation over time by taking aliquots for analysis. |
| Thermal Degradation | 1. Solid State: Place the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH). 2. Solution State: Prepare a solution of the compound in a suitable solvent and heat it at a controlled temperature (e.g., 60°C). 3. Analyze samples at specified time intervals. |
| Photostability | 1. Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. 2. A dark control sample should be stored under the same conditions but protected from light. 3. Analyze the exposed and control samples. |
Development of a Stability-Indicating Analytical Method
A crucial component of stability testing is the use of a validated stability-indicating analytical method. This is typically a High-Performance Liquid Chromatography (HPLC) method that can separate the intact this compound from all potential degradation products, impurities, and excipients.
Caption: HPLC Method Development Workflow.
Conclusion
While this compound is expected to be a relatively stable solid, its long-term integrity is best preserved by adhering to strict storage conditions that protect it from moisture, light, heat, and oxygen. For applications in drug development and other highly regulated fields, it is imperative to conduct formal stability studies using the forced degradation protocols outlined in this guide. The development of a validated stability-indicating analytical method is a prerequisite for accurately assessing the stability of this compound and ensuring its quality and purity over time.
Commercial Availability and Synthetic Utility of 3-Formyl-4-methoxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl-4-methoxyphenylboronic acid (CAS No. 121124-97-8) is a versatile bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its unique structure, incorporating both a reactive aldehyde group and a boronic acid moiety, makes it a valuable building block for the synthesis of complex molecular architectures. The boronic acid group readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. Simultaneously, the formyl group provides a handle for a wide range of chemical transformations, including reductive amination, oxidation, and olefination. This guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, and a detailed experimental protocol for its application in Suzuki-Miyaura coupling reactions.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities, with purities generally exceeding 95%. The table below summarizes the offerings from several prominent suppliers.
| Supplier | Product Code | Purity | Appearance | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Sigma-Aldrich | 512869 | ≥95% | Off-white powder[1] | 121124-97-8 | C₈H₉BO₄ | 179.97 | 214-217 |
| Boron Molecular | BM195 | 97% | Not Specified | 121124-97-8[2] | C₈H₉BO₄[2] | 179.966[2] | Not Specified |
| Alfa Chemistry | ACM815620009-1 | Not Specified | White solid[3] | 815620-00-9 | C₈H₉BO₄[3] | 179.97[3] | 214 - 218[3] |
| ChemicalBook | CB1474136 | Not Specified | Off-white powder[1] | 121124-97-8[1] | C₈H₉BO₄ | 179.97 | 214-217[1] |
Note: The CAS number 815620-00-9 is also associated with a structurally similar isomer, 4-Formyl-3-methoxyphenylboronic acid, and care should be taken to ensure the correct isomer is sourced.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₉BO₄ | Sigma-Aldrich |
| Molecular Weight | 179.97 g/mol | Sigma-Aldrich |
| Appearance | Off-white to white powder/solid | ChemicalBook[1], Alfa Chemistry[3] |
| Melting Point | 214-218 °C | Sigma-Aldrich, Alfa Chemistry[3] |
| Purity | ≥95% - 97% | Sigma-Aldrich, Boron Molecular[2] |
| CAS Number | 121124-97-8 | Sigma-Aldrich |
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures. This compound is an excellent substrate for this reaction, allowing for the introduction of a formyl-substituted methoxyphenyl group onto a variety of aromatic and vinylic scaffolds.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound. This protocol is based on established methodologies and may require optimization for specific substrates.
Materials and Reagents
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture. Subsequently, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction: Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the desired biaryl product.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a commercially accessible and highly valuable reagent for the synthesis of complex organic molecules. Its dual functionality allows for sequential or orthogonal chemical modifications, making it a powerful tool in the design and synthesis of novel compounds for pharmaceutical and materials science applications. The provided information on its commercial availability and the detailed experimental protocol for its use in Suzuki-Miyaura coupling reactions serve as a valuable resource for researchers in these fields.
References
The Suzuki-Miyaura Coupling: A Technical Guide to the Synthesis of Biaryls Using Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become indispensable in the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials.[1][2] This guide provides an in-depth technical overview of the Suzuki-Miyaura coupling, with a specific focus on the use of substituted phenylboronic acids, which are crucial for the construction of diverse biaryl scaffolds.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[4]
The catalytic cycle can be visualized as follows:
References
The Pivotal Role of 3-Formyl-4-methoxyphenylboronic Acid in Modern Organic Synthesis: A Technical Guide
For Immediate Release
Introduction
3-Formyl-4-methoxyphenylboronic acid has emerged as a versatile and highly valuable building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its unique trifunctional nature, possessing a boronic acid moiety for cross-coupling, a formyl group for diverse derivatizations, and a methoxy group influencing electronic properties, makes it a strategic component in the construction of complex molecular architectures. This technical guide provides an in-depth overview of its applications, supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in leveraging this powerful reagent.
Core Properties and Specifications
This compound is a stable, off-white powder that is readily available from various chemical suppliers. Its key physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 121124-97-8 |
| Molecular Formula | C₈H₉BO₄ |
| Molecular Weight | 179.97 g/mol |
| Melting Point | 214-217 °C |
| Appearance | Off-white powder |
Key Applications in Organic Synthesis
The utility of this compound spans several cornerstone reactions in organic chemistry, primarily driven by the reactivity of its boronic acid group in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is arguably the most significant application of this compound, enabling the formation of carbon-carbon bonds to construct biaryl scaffolds. These structures are prevalent in a vast array of biologically active molecules and functional materials.[1][2] The reaction's tolerance to a wide range of functional groups makes this boronic acid an ideal coupling partner for various aryl and heteroaryl halides.
dot
References
Methodological & Application
Synthesis of Biaryl Compounds with 3-Formyl-4-methoxyphenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, natural products, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for the construction of carbon-carbon bonds between aromatic rings, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.
This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 3-Formyl-4-methoxyphenylboronic acid. This particular building block is of significant interest as it introduces a versatile formyl group, which can be readily transformed into other functionalities, and a methoxy group, which can influence the electronic properties and metabolic stability of the final biaryl product.
Core Concepts: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoborane (in this case, this compound) and an organohalide (typically an aryl bromide or iodide). The reaction proceeds through a catalytic cycle that involves three key steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid for the transmetalation step.
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%) and ligand (if necessary).
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Application Notes and Protocols: 3-Formyl-4-methoxyphenylboronic Acid in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl-4-methoxyphenylboronic acid is a versatile building block in organic synthesis, particularly valued in the construction of complex molecular architectures found in various pharmaceutical intermediates. Its utility stems from the presence of three key functional groups: a boronic acid, a formyl group, and a methoxy group. The boronic acid moiety is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which allows for the efficient formation of carbon-carbon bonds.[1] The aldehyde (formyl) group provides a reactive handle for a wide range of chemical transformations, including reductive amination, oxidation, and olefination. The methoxy group, an electron-donating substituent, can influence the electronic properties and reactivity of the aromatic ring.
These application notes provide detailed protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on anticancer and anti-inflammatory agents.
Application 1: Synthesis of Biaryl Scaffolds for Combretastatin Analogs (Anticancer Agents)
Combretastatins are a class of potent anticancer agents that function by inhibiting tubulin polymerization, a critical process in cell division.[2] The synthesis of combretastatin analogs often involves the creation of a biaryl core structure, for which the Suzuki-Miyaura coupling is an ideal synthetic strategy. This compound serves as a key reactant in building one of the aromatic rings of the biaryl scaffold.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of 4'-Methoxy-3'-formyl-[1,1'-biphenyl]-4-carbaldehyde
This protocol is adapted from a similar synthesis of biaryl compounds.[3][4]
Materials:
-
4-Iodoanisole
-
This compound
-
Palladium on Carbon (Pd/C, 10 wt. %)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a microwave reactor vessel, add 4-iodoanisole (1.0 mmol), this compound (1.5 mmol), potassium carbonate (2.0 mmol), and 10 wt. % Pd/C (15 mg, 1.4 mol% of Pd).
-
Add a solvent mixture of dimethylformamide (DMF) and water (e.g., 8 mL of a 4:1 DMF:water solution).
-
Seal the vessel and place it in a microwave reactor. Heat the mixture to reflux for a specified time (e.g., 30-90 minutes), monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
| Parameter | Value | Reference |
| Reactants | 4-Iodoanisole, this compound | [3][4] |
| Catalyst | Pd/C (10 wt. %, 1.4 mol%) | [3] |
| Base | K₂CO₃ | [3] |
| Solvent | DMF/Water | [3] |
| Temperature | Reflux | [3] |
| Reaction Time | 30-90 minutes (microwave) | [3] |
| Typical Yield | Good to Excellent | [3][4] |
Signaling Pathway: Tubulin Polymerization Inhibition and Apoptosis
Inhibitors of tubulin polymerization, such as combretastatin and its analogs, disrupt the formation of the mitotic spindle, a crucial structure for chromosome segregation during cell division. This leads to mitotic arrest at the G2/M phase of the cell cycle. Prolonged mitotic arrest can trigger a cellular crisis known as mitotic catastrophe, ultimately leading to apoptosis (programmed cell death).[2][5][6] This process can be mediated by the p53-independent accumulation of p21, which can block apoptosis and lead to non-apoptotic cell death following mitotic catastrophe.[5] Alternatively, disruption of microtubule dynamics can lead to the activation of the intrinsic apoptotic pathway, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[7]
Caption: Tubulin inhibition-induced apoptosis pathway.
Application 2: Synthesis of Substituted Chromone Derivatives (Anti-inflammatory Agents)
Chromone derivatives are known to possess a wide range of biological activities, including anti-inflammatory properties. The synthesis of substituted chromones can be achieved through multi-step reaction sequences where this compound can be a crucial precursor for introducing a substituted phenyl moiety. While a direct Suzuki coupling to a chromone core can be challenging, the boronic acid can be used to construct a biaryl intermediate which is then cyclized to form the chromone ring system.
Experimental Workflow: Multi-step Synthesis of Chromone Derivatives
Caption: General workflow for chromone synthesis.
Detailed Protocol: Synthesis of a Biaryl Carboxylic Acid Intermediate
This protocol outlines the synthesis of a key biaryl intermediate that can be further elaborated to a chromone derivative. This is a general procedure for a Suzuki-Miyaura reaction followed by oxidation.
Materials:
-
Aryl Bromide (e.g., 2-bromo-5-hydroxyacetophenone)
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene/Ethanol/Water solvent mixture
-
Potassium Permanganate (KMnO₄) or other suitable oxidizing agent
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
Procedure:
Part 1: Suzuki-Miyaura Coupling
-
In a round-bottom flask, dissolve the aryl bromide (1.0 equiv) and this compound (1.2 equiv) in a mixture of toluene and ethanol.
-
Add an aqueous solution of sodium carbonate (2.0 equiv).
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv) and heat the mixture to reflux under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the biaryl aldehyde.
Part 2: Oxidation to Carboxylic Acid
-
Dissolve the biaryl aldehyde from Part 1 in a suitable solvent (e.g., acetone/water).
-
Add an aqueous solution of potassium permanganate slowly at a controlled temperature (e.g., 0-10 °C).
-
Stir the reaction until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a reducing agent (e.g., sodium bisulfite) until the purple color disappears.
-
Filter the mixture to remove manganese dioxide.
-
Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the biaryl carboxylic acid intermediate.
| Parameter | Value | Reference |
| Reactants (Coupling) | Aryl Bromide, this compound | General Suzuki Protocol |
| Catalyst (Coupling) | Pd(PPh₃)₄ | General Suzuki Protocol |
| Base (Coupling) | Na₂CO₃ | General Suzuki Protocol |
| Oxidizing Agent | KMnO₄ | Standard Oxidation Protocol |
| Typical Yield (Coupling) | 60-90% | General Suzuki Protocol |
| Typical Yield (Oxidation) | 70-95% | Standard Oxidation Protocol |
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of pharmaceutical intermediates. Its application in Suzuki-Miyaura cross-coupling reactions provides an efficient route to biaryl structures, which are core components of various biologically active molecules, including anticancer and anti-inflammatory agents. The protocols and data presented here demonstrate the utility of this compound and provide a foundation for its application in drug discovery and development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. This compound | 121124-97-8 [chemicalbook.com]
- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Palladium-Catalyzed Coupling of 3-Formyl-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed guide for the selection of palladium catalysts and the development of robust protocols for the coupling of 3-Formyl-4-methoxyphenylboronic acid with various aryl halides. This particular boronic acid is a valuable building block in the synthesis of complex molecules, including pharmaceuticals and functional materials, due to the presence of the reactive formyl and methoxy functionalities. The ortho-formyl group, however, can present challenges, including steric hindrance and potential side reactions such as protodeboronation. Careful selection of the catalyst, ligand, base, and solvent system is therefore critical to achieving high yields and purity.
Palladium Catalyst System Performance
The choice of the palladium catalyst and associated ligand is paramount for a successful Suzuki-Miyaura coupling. While a comprehensive comparative study for this compound is not extensively documented, data from analogous systems with ortho-substituted and electron-withdrawing arylboronic acids provide valuable insights. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have shown great efficacy in coupling challenging substrates. Below is a summary of representative catalyst systems and their typical performance in related reactions.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference Analogy |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Dioxane/H₂O | 80 - 100 | 2 - 12 | 85 - 95 | [1] |
| Pd₂(dba)₃ (1-2 mol%) | XPhos (2-4 mol%) | K₃PO₄ | THF/H₂O | Room Temp - 60 | 1 - 6 | 90 - 98 | [2] |
| PdCl₂(dppf) (3 mol%) | dppf | K₂CO₃ | DME/H₂O | 80 | 18 | 70 - 85 | [3] |
| Pd(PPh₃)₄ (3-5 mol%) | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 - 100 | 4 - 12 | 65 - 90 | [4][5] |
| 3% Pd/C | None | K₃PO₄ | H₂O or DMF | 100 | 10 | 75 - 90 |
Note: Yields are highly dependent on the specific aryl halide coupling partner and reaction conditions. The data presented is based on analogous reactions and serves as a guideline for catalyst selection.
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of catalyst loading, base, solvent ratio, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.0 - 1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, see table for loading)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.1 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Seal the flask with a septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition:
-
Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe. The total solvent volume should be sufficient to create a stirrable mixture (typically 0.1 - 0.2 M concentration with respect to the limiting reagent).
-
-
Reaction:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), by taking small aliquots from the reaction mixture.
-
-
Work-up:
-
Once the reaction is complete (typically when the limiting starting material is consumed), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
Workflow and Mechanistic Overview
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for Reactions with 3-Formyl-4-methoxyphenylboronic acid: Base and Solvent Optimization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl-4-methoxyphenylboronic acid is a versatile building block in organic synthesis, particularly valued in the construction of complex biaryl structures through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of both an electron-withdrawing formyl group and an electron-donating methoxy group on the phenyl ring influences its reactivity. Optimizing the reaction conditions, specifically the choice of base and solvent, is critical to achieving high yields and purity of the desired products. These application notes provide a summary of the key considerations for optimizing these parameters and offer a general protocol for the Suzuki-Miyaura coupling of this compound with aryl halides.
The Role of Base and Solvent in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base and solvent play crucial roles in the efficiency of this catalytic cycle.
Base: The primary role of the base is to activate the boronic acid by converting it into a more nucleophilic boronate species, which facilitates the transmetalation step.[1] Common bases used include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and solubility of the base can significantly impact the reaction rate and yield. For substrates with base-sensitive functional groups, a milder base may be necessary.
Solvent: The solvent must be capable of dissolving the reactants and the catalyst system. Often, a mixture of an organic solvent and water is used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base. Common organic solvents include ethers like 1,4-dioxane and tetrahydrofuran (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like N,N-dimethylformamide (DMF).[2] The choice of solvent can also influence the stability of the catalyst and the reaction temperature.
Optimization of Reaction Conditions
The optimal base and solvent combination is highly dependent on the specific substrates being coupled. For electron-deficient boronic acids like this compound, careful selection of conditions is necessary to achieve good results. Below are tables summarizing the effects of different bases and solvents on the Suzuki-Miyaura cross-coupling of a structurally analogous compound, (5-formylthiophen-2-yl)boronic acid, with 4-bromoanisole. This data provides a valuable starting point for the optimization of reactions with this compound.
Data Summary: Base and Solvent Effects
The following tables summarize the conversion rates for the Suzuki-Miyaura coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole under various conditions. This data is adapted from a study on a structurally similar substrate and serves as a guide for optimizing reactions with this compound.
Table 1: Effect of Different Bases on Conversion
| Entry | Base (3 equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | K₃PO₄ | Dioxane/H₂O (1:1) | 100 | 4 | >99 |
| 2 | K₂CO₃ | Dioxane/H₂O (1:1) | 100 | 4 | 91 |
| 3 | Cs₂CO₃ | Dioxane/H₂O (1:1) | 100 | 4 | 95 |
| 4 | NaOH | Dioxane/H₂O (1:1) | 100 | 4 | 88 |
Reaction conditions: (5-formylthiophen-2-yl)boronic acid (1.2 equiv.), 4-bromoanisole (1.0 equiv.), Pd(OAc)₂ (5 mol%), SPhos (10 mol%). Data is illustrative for a model reaction.
Table 2: Effect of Different Solvents on Conversion
| Entry | Solvent (v/v ratio) | Base | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Dioxane/H₂O (1:1) | K₃PO₄ | 100 | 4 | >99 |
| 2 | Toluene/H₂O (1:1) | K₃PO₄ | 100 | 4 | 92 |
| 3 | THF/H₂O (1:1) | K₃PO₄ | 80 | 4 | 85 |
| 4 | DMF/H₂O (1:1) | K₃PO₄ | 100 | 4 | 96 |
Reaction conditions: (5-formylthiophen-2-yl)boronic acid (1.2 equiv.), 4-bromoanisole (1.0 equiv.), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₃PO₄ (3 equiv.). Data is illustrative for a model reaction.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol should be optimized for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2-3 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed organic solvent and degassed water (e.g., in a 4:1 to 1:1 ratio) to achieve a suitable concentration (typically 0.1-0.2 M with respect to the aryl bromide).
-
Catalyst Addition: Add the palladium catalyst (and ligand, if separate) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Suzuki-Miyaura Catalytic Cycle.
Caption: General Experimental Workflow.
References
Application Notes and Protocols: One-Pot Synthesis Strategies Involving 3-Formyl-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and synthesis strategies for the efficient, one-pot construction of complex molecular architectures utilizing 3-Formyl-4-methoxyphenylboronic acid. This versatile building block, featuring both a reactive aldehyde and a boronic acid moiety, is primed for multi-component reactions (MCRs), enabling rapid access to diverse chemical scaffolds valuable in medicinal chemistry and materials science.
One-Pot Suzuki Cross-Coupling and Wittig Olefination
This powerful one-pot sequence combines a palladium-catalyzed Suzuki cross-coupling with a subsequent Wittig reaction. This strategy allows for the efficient synthesis of functionalized stilbene and acrylate derivatives, which are common motifs in biologically active molecules and organic materials. The reaction proceeds by first forming a biaryl system via the Suzuki coupling, followed by the in-situ olefination of the formyl group.
Experimental Protocol:
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromobenzaldehyde)
-
Stabilized ylide (e.g., (carbomethoxymethylidene)triphenylphosphorane)
-
Palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride)
-
Ligand (e.g., triphenylphosphine)
-
Base (e.g., aqueous sodium carbonate)
-
Solvent (e.g., 1,2-dimethoxyethane (DME))
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), the aryl halide (1.0 mmol), the stabilized ylide (1.5 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Add 1,2-dimethoxyethane (5 mL) and an aqueous solution of sodium carbonate (2 M, 2.5 mL).
-
Purge the vessel with an inert gas (e.g., argon) for 10-15 minutes.
-
Heat the reaction mixture to 80-85 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Quantitative Data Summary:
| Aryl Halide | Product | Yield (%) | Reaction Time (h) |
| 4-Bromobenzaldehyde | Methyl 3-(4'-formyl-3'-methoxy-[1,1'-biphenyl]-4-yl)acrylate | 75-85 | 12 |
| Methyl 4-bromobenzoate | Methyl 3-(4'-(methoxycarbonyl)-3'-methoxy-[1,1'-biphenyl]-4-yl)acrylate | 70-80 | 12 |
| 1-Bromo-4-nitrobenzene | 4'-nitro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde | 65-75 | 18 |
Reaction Workflow:
Caption: One-pot Suzuki-Wittig reaction workflow.
Petasis (Borono-Mannich) Three-Component Reaction
The Petasis reaction is a versatile one-pot method for the synthesis of α-amino acids, β-amino alcohols, and other substituted amines.[1][2] It involves the reaction of an amine, a carbonyl compound (in this case, the formyl group of this compound can act as one of the carbonyl components), and an organoboronic acid. This reaction is highly valued for its operational simplicity and the ability to generate molecular complexity in a single step.
Application Note:
This compound can participate in the Petasis reaction in two distinct ways:
-
As the Aldehyde and Boronic Acid Component: In a reaction with an amine, the molecule can theoretically react with itself, although this is less common. A more practical approach involves using a different amine and potentially another aldehyde to drive the reaction towards a specific product.
-
As the Boronic Acid Component: The primary utility is reacting it with a separate aldehyde (e.g., glyoxylic acid) and an amine (primary or secondary) to synthesize novel α-amino acids with a 3-formyl-4-methoxyphenyl substituent.
Generalized Experimental Protocol (as the Boronic Acid Component):
Materials:
-
This compound
-
An amine (e.g., piperidine, benzylamine)
-
An α-keto acid or aldehyde (e.g., glyoxylic acid, salicylaldehyde)
-
Solvent (e.g., dichloromethane (DCM), ethanol, or toluene)
Procedure:
-
In a reaction vial, dissolve the amine (1.2 mmol) and the aldehyde/α-keto acid (1.0 mmol) in the chosen solvent (5 mL).
-
Add this compound (1.1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C for 12-48 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography on silica gel.
Logical Relationship Diagram:
Caption: Key components of the Petasis reaction.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of multicomponent chemistry, enabling the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[3][4] The formyl group of this compound serves as the aldehyde component in this powerful transformation, allowing for the creation of complex peptide-like structures. The boronic acid moiety remains intact for potential subsequent cross-coupling reactions.
Application Note:
By employing this compound as the aldehyde component, libraries of diverse compounds can be rapidly synthesized by varying the other three components. The resulting products are highly functionalized, containing a boronic acid group that can be used in a subsequent diversification step, such as a Suzuki coupling.
Generalized Experimental Protocol:
Materials:
-
This compound (aldehyde component)
-
A primary amine (e.g., aniline, cyclohexylamine)
-
A carboxylic acid (e.g., acetic acid, benzoic acid)
-
An isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
-
Solvent (e.g., methanol (MeOH), trifluoroethanol (TFE))
Procedure:
-
To a flask, add the primary amine (1.0 mmol) and this compound (1.0 mmol) in methanol (3 mL) and stir for 20 minutes at room temperature to form the imine.
-
Add the carboxylic acid (1.0 mmol) to the mixture.
-
Cool the mixture in an ice bath and add the isocyanide (1.0 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24-72 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
The crude product is then purified, typically by precipitation or column chromatography, to yield the α-acylamino amide.
Reaction Pathway Diagram:
Caption: Simplified Ugi four-component reaction pathway.
References
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 3-Formyl-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing microwave-assisted Suzuki-Miyaura cross-coupling reactions utilizing 3-Formyl-4-methoxyphenylboronic acid. This versatile building block is valuable in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, where the rapid and efficient construction of biaryl structures is crucial.[1] Microwave irradiation offers significant advantages over conventional heating, including dramatically reduced reaction times, often leading to improved yields and enhanced reproducibility.[2][3]
Advantages of Microwave-Assisted Suzuki Coupling
Microwave-assisted organic synthesis provides several key benefits for Suzuki coupling reactions:
-
Rapid Reaction Times: Microwave heating can accelerate reaction rates, reducing synthesis times from hours to minutes.[4][5]
-
Improved Yields: The rapid heating to the target temperature can minimize the formation of byproducts, often resulting in higher isolated yields.
-
Enhanced Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to more consistent and reproducible outcomes.[2]
-
Access to Novel Chemical Space: The ability to quickly screen various reaction conditions facilitates the efficient exploration of a wider range of substrates.
Reaction Scheme
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (e.g., this compound) and an organic halide or triflate, catalyzed by a palladium complex.[1]
Figure 1. General reaction scheme of the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle
The generally accepted mechanism for the Suzuki coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
Experimental Protocols
The following protocols are generalized starting points for the microwave-assisted Suzuki coupling of this compound with various aryl halides. Optimization of the catalyst, base, solvent, and reaction time may be necessary for specific substrates.
Protocol 1: Pd(PPh₃)₄ Catalyzed Coupling in Dioxane/Water
This protocol is a robust starting point for many aryl bromides and iodides.
Materials:
-
This compound (1.1 equiv.)
-
Aryl halide (1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Microwave reactor vial with a stir bar
Procedure:
-
To a microwave reactor vial, add the aryl halide (e.g., 0.5 mmol), this compound (e.g., 0.55 mmol), potassium carbonate (e.g., 1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (e.g., 0.01-0.025 mmol).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 ratio, 5 mL total volume).
-
Seal the vial under an inert atmosphere (e.g., argon or nitrogen).
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).[3][4]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Pd(OAc)₂ Catalyzed Coupling with a Phosphine Ligand
This protocol is often effective for more challenging substrates, including some aryl chlorides. The use of bulky, electron-rich phosphine ligands can improve catalytic activity.
Materials:
-
This compound (1.2-1.5 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) (4-10 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DME)
-
Microwave reactor vial with a stir bar
Procedure:
-
To a dry microwave reactor vial under an inert atmosphere, add the aryl halide (e.g., 0.5 mmol), palladium(II) acetate (e.g., 0.01-0.025 mmol), and the phosphine ligand (e.g., 0.02-0.05 mmol).
-
Add the anhydrous, degassed solvent (e.g., 4 mL).
-
Add this compound (e.g., 0.6-0.75 mmol) and the base (e.g., 1.0-1.5 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 110-140 °C) for the optimized time (e.g., 20-60 minutes).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the product by column chromatography.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions and reported yields for microwave-assisted Suzuki couplings of structurally similar boronic acids, which can serve as a guide for optimizing reactions with this compound.
| Aryl Halide (Example) | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) | Ref. |
| 9-Bromophenanthrene | 2-Formylphenylboronic acid | Pd(OAc)₂ (4) | - | K₂CO₃ (2.5) | Dioxane/H₂O | 120 | 20 | ~85 (conversion) | [4] |
| 9-Bromophenanthrene | 2-Formylphenylboronic acid | Pd(PPh₃)₄ (4) | - | CsF (2.5) | DME | 120 | 60 | 76-80 | [4] |
| 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | p-Methoxyphenylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (2) | EtOH/H₂O | 135 | 40 | High | [8] |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-complex (0.1) | - | KOH (2) | EtOH/H₂O | 120 | 2 | >90 | [9] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3) | Dioxane/H₂O | 100 | 15 | 81 | [3] |
Experimental Workflow
A typical workflow for setting up a microwave-assisted Suzuki coupling reaction is outlined below.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are properly degassed. Use fresh, high-quality catalyst and ligands. |
| Insufficient temperature | Gradually increase the reaction temperature in increments of 10-20 °C. | |
| Inappropriate base | The base may be too weak or insoluble. Screen other bases such as K₃PO₄, Cs₂CO₃, or CsF. | |
| Protodeboronation (Loss of Boronic Acid) | Presence of excess water or acid | Use anhydrous solvents and ensure the base is not hygroscopic. A slight excess of the boronic acid (1.1-1.2 equiv.) can be used. |
| Prolonged reaction time or high temperature | Optimize for the shortest reaction time and lowest temperature that provides good conversion. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and maintain an inert atmosphere. |
| High catalyst loading | Reduce the catalyst loading. |
By following these guidelines and protocols, researchers can effectively employ microwave-assisted Suzuki coupling with this compound for the efficient synthesis of a wide array of valuable compounds.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Protecting Group Strategies for the Formyl Group in 3-Formyl-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of protecting group strategies for the formyl group of 3-Formyl-4-methoxyphenylboronic acid, a versatile building block in organic synthesis. The primary application focus is on ensuring the stability of the formyl group during palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This document outlines protocols for the protection of the aldehyde as a cyclic acetal or dithiane, discusses their stability, and provides procedures for their subsequent deprotection. Additionally, the potential for chemoselective coupling without a protecting group is addressed.
Introduction to Protecting Group Strategies
In the synthesis of complex molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule.[1] For this compound, the formyl group can be sensitive to the basic conditions and nucleophilic reagents often employed in Suzuki-Miyaura coupling reactions.[2] An effective protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily removable in high yield with minimal side reactions.[3] The two primary strategies discussed here are the formation of cyclic acetals (1,3-dioxolanes) and cyclic dithianes (1,3-dithianes).
An alternative approach is to perform the Suzuki-Miyaura coupling on the unprotected aldehyde. This is often feasible and avoids the additional protection and deprotection steps, thereby increasing overall efficiency.[4] However, the success of this approach is highly dependent on the specific reaction conditions and the nature of the coupling partners.
Orthogonal Protection Strategy
The concept of orthogonal protection is crucial when a molecule contains multiple reactive sites that need to be manipulated independently.[5][6] In the case of a protected this compound derivative, the formyl protecting group and the boronic acid (or a protected form like a pinacol ester) constitute an orthogonal set if one can be removed without affecting the other.[5][7] For instance, an acetal protecting the formyl group is stable to the basic conditions of Suzuki coupling and can be removed with acid, while the boronic acid ester might be cleaved under different conditions.[8]
Logical Workflow for Strategy Selection
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes: Copper-Catalyzed Cross-Coupling Reactions of 3-Formyl-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the copper-catalyzed cross-coupling reactions involving 3-Formyl-4-methoxyphenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to its dual functionality, featuring both a reactive aldehyde group and a boronic acid moiety amenable to cross-coupling. The primary focus will be on the Chan-Lam coupling for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are crucial transformations in the synthesis of complex organic molecules.
While specific documented examples detailing the use of this compound in copper-catalyzed cross-couplings are not extensively available in the provided search results, this document outlines generalized, robust protocols adapted from methodologies applied to similar arylboronic acids. These protocols serve as a strong starting point for reaction optimization.
Chan-Lam C-N Cross-Coupling: Synthesis of N-Aryl Compounds
The Chan-Lam coupling is a powerful method for forming aryl-heteroatom bonds, utilizing a copper catalyst to couple an arylboronic acid with an N-H containing compound, such as an amine, amide, or heterocycle.[1][2] This reaction is known for its mild conditions, often proceeding at room temperature and tolerance to air, making it a valuable alternative to palladium-catalyzed methods.[1][2]
The reaction is catalyzed by copper(II) acetate or other copper salts and typically involves a base.[1][3] The versatility of the Chan-Lam coupling allows for the arylation of a wide array of nitrogen-containing nucleophiles.
Data Presentation: Representative Scope of Chan-Lam N-Arylation
The following table summarizes typical results for the copper-catalyzed N-arylation of various nitrogen heterocycles with different arylboronic acids, illustrating the general scope of the reaction. Optimization would be required for the specific use of this compound.
| Entry | Arylboronic Acid | Nitrogen Nucleophile | Catalyst System | Solvent | Yield (%) |
| 1 | Phenylboronic acid | 3-Formylquinolin-2(1H)-one | 10 mol% Cu(OAc)₂ | Acetonitrile | 85[3] |
| 2 | 4-Methylphenylboronic acid | 3-Formylquinolin-2(1H)-one | 10 mol% Cu(OAc)₂ | Acetonitrile | 92[3] |
| 3 | 3-Methoxyphenylboronic acid | 3-Formylquinolin-2(1H)-one | 10 mol% Cu(OAc)₂ | Acetonitrile | 88[3] |
| 4 | Phenylboronic acid | Imidazole | 2 mol% [Cu(DMAP)₄I]I | Methanol | 94 |
| 5 | 4-Fluorophenylboronic acid | Benzimidazole | 10 mol% Cu₂S / 20 mol% TMEDA | Methanol | 89 |
Experimental Protocol: General Procedure for Chan-Lam N-Arylation
This protocol is adapted from a reported procedure for the N-arylation of quinolones and serves as a starting point for the coupling of this compound with a nitrogen-containing substrate.[3]
Materials:
-
This compound (1.2 equiv.)
-
Nitrogen-containing substrate (e.g., amine, heterocycle) (1.0 equiv.)
-
Copper(II) Acetate (Cu(OAc)₂) (0.1 equiv.)
-
Pyridine (2.0 equiv.)
-
Dichloromethane (DCM) or Acetonitrile (ACN)
-
4 Å Molecular Sieves
Procedure:
-
To an oven-dried reaction vial, add the nitrogen-containing substrate (1.0 mmol), this compound (1.2 mmol), and Copper(II) Acetate (0.1 mmol, 18.2 mg).
-
Add activated 4 Å molecular sieves (approx. 200 mg).
-
Seal the vial and evacuate and backfill with air (or an inert atmosphere like Argon if substrates are sensitive).
-
Add the solvent (e.g., DCM, 5 mL) and pyridine (2.0 mmol, 162 µL) via syringe.
-
Stir the reaction mixture vigorously at room temperature (or heat to 40-80 °C if necessary) for 24-72 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the mixture with DCM and filter through a pad of Celite to remove the catalyst and molecular sieves.
-
Wash the filter cake with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to yield the desired N-arylated product.
Visualizations: Reaction Mechanism and Workflow
Caption: Generalized catalytic cycle for the Chan-Lam C-N cross-coupling reaction.
Caption: Standard experimental workflow for Chan-Lam cross-coupling reactions.
Chan-Lam C-O Cross-Coupling: Synthesis of Aryl Ethers
The Chan-Lam C-O coupling provides an effective route for the synthesis of diaryl ethers by reacting an arylboronic acid with a phenol or alcohol.[2] Similar to its C-N counterpart, this reaction benefits from mild conditions and the use of an inexpensive copper catalyst, presenting a significant advantage over the classical Ullmann condensation, which often requires harsh conditions.[4]
Data Presentation: Representative Scope of Chan-Lam O-Arylation
This table shows examples of copper-catalyzed O-arylation of phenols with various arylboronic acids. It demonstrates the reaction's tolerance for different functional groups.
| Entry | Arylboronic Acid | Phenol Substrate | Catalyst System | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Phenol | 10 mol% Cu(OAc)₂ | DCM | 90 |
| 2 | 4-Methoxyphenylboronic acid | Phenol | 10 mol% Cu(OAc)₂ | DCM | 95 |
| 3 | Phenylboronic acid | 2,6-Dimethylphenol | 5 mol% CuI / 10 mol% Picolinic acid | DMSO | 92[5] |
| 4 | 4-Tolylboronic acid | 4-Cyanophenol | 5 mol% CuI / 10 mol% Picolinic acid | DMSO | 88[5] |
| 5 | Phenylboronic acid | 4-Nitrophenol | 10 mol% Cu₂O | Methanol | 78 |
Experimental Protocol: General Procedure for Chan-Lam O-Arylation
This protocol is a general guide for the synthesis of diaryl ethers using this compound.
Materials:
-
This compound (1.5 equiv.)
-
Phenol substrate (1.0 equiv.)
-
Copper(I) Iodide (CuI) (0.05 equiv.)
-
Picolinic Acid (0.1 equiv.)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv.)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
In an oven-dried screw-cap vial equipped with a magnetic stir bar, combine the phenol substrate (1.0 mmol), this compound (1.5 mmol), CuI (0.05 mmol, 9.5 mg), picolinic acid (0.1 mmol, 12.3 mg), and K₃PO₄ (2.0 mmol, 424 mg).
-
Seal the vial with a Teflon-lined cap.
-
Evacuate the vial and backfill with argon or nitrogen.
-
Add anhydrous DMSO (5 mL) via syringe.
-
Place the vial in a preheated oil bath or heating block set to 80-110 °C.
-
Stir the mixture vigorously for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with Ethyl Acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with Ethyl Acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (Silica gel, Hexane/Ethyl Acetate) to obtain the pure diaryl ether product.
References
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds Using 3-Formyl-4-methoxyphenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Formyl-4-methoxyphenylboronic acid is a versatile bifunctional reagent possessing both a boronic acid and an aldehyde moiety. This unique combination allows for its participation in a variety of organic transformations, making it a valuable building block for the synthesis of complex organic molecules, including novel heterocyclic compounds. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.[1][2] Simultaneously, the aldehyde functional group can participate in a wide array of reactions such as condensations, imine formation, and multicomponent reactions to construct heterocyclic rings.[3]
These application notes provide detailed protocols for the synthesis of a specific class of heterocyclic compounds, benzoxaboroles, and discuss potential pathways for the synthesis of other important heterocyclic scaffolds using this compound.
I. Synthesis of Methoxy-Substituted Benzoxaboroles
Benzoxaboroles are a class of boron-containing heterocycles that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[4][5] For instance, tavaborole is an FDA-approved antifungal agent, and crisaborole is used for the treatment of atopic dermatitis.[4] The synthesis of benzoxaboroles can be achieved through the intramolecular condensation of 2-formylphenylboronic acids.
Application: Synthesis of 6-Methoxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
This protocol describes the synthesis of a methoxy-substituted benzoxaborole via the reduction of the formyl group of this compound, followed by spontaneous cyclization.
Reaction Scheme:
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as methanol or a mixture of THF/water.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.1 eq.), portion-wise while stirring.
-
Reaction Monitoring: Monitor the progress of the reduction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess reducing agent.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 6-Methoxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.
Data Presentation:
| Entry | Starting Material | Product | Yield (%) | Purity (%) |
| 1 | This compound | 6-Methoxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | 85-95 | >98 |
Visualization:
Caption: Workflow for the synthesis of 6-Methoxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.
II. Potential Application in Tandem Suzuki Coupling-Condensation Reactions
The bifunctional nature of this compound makes it an ideal substrate for tandem reactions, where the boronic acid and aldehyde moieties react sequentially in a one-pot procedure. A potential application is a Suzuki-Miyaura cross-coupling followed by an intramolecular condensation to form various heterocyclic systems.
Hypothetical Application: Synthesis of Substituted Isoquinolines
A plausible synthetic route to isoquinoline derivatives could involve a Suzuki coupling of this compound with an ortho-halo-phenethylamine derivative, followed by an acid-catalyzed intramolecular cyclization (a Pictet-Spengler type reaction).[6][7][8]
Hypothetical Reaction Scheme:
Proposed Experimental Protocol:
-
Suzuki Coupling:
-
To a flask containing this compound (1.0 eq.) and 2-bromo-phenethylamine (1.2 eq.), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add a degassed solvent mixture (e.g., dioxane/water, 4:1).
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C until the starting materials are consumed (monitored by TLC or LC-MS).
-
-
Intramolecular Cyclization:
-
Cool the reaction mixture to room temperature.
-
Add an acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid) and continue stirring at room temperature or with gentle heating.
-
Monitor the formation of the isoquinoline product.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Data Presentation (Hypothetical):
| Entry | Aryl Halide | Product | Expected Yield Range (%) |
| 1 | 2-Bromo-phenethylamine | Substituted Isoquinoline | 60-80 |
Visualization:
Caption: Proposed tandem Suzuki-Pictet-Spengler reaction for isoquinoline synthesis.
III. Potential Application in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are powerful tools in organic synthesis for the construction of complex molecules in a single step from three or more starting materials.[9] The aldehyde functionality of this compound can readily participate in various MCRs.
Hypothetical Application: Synthesis of Dihydropyrimidinone Derivatives (Biginelli Reaction)
The Biginelli reaction is a well-known MCR for the synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea.
Hypothetical Reaction Scheme:
Proposed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), ethyl acetoacetate (1.0 eq.), and urea (1.5 eq.).
-
Solvent and Catalyst: Add a suitable solvent, such as ethanol, and a catalytic amount of an acid (e.g., HCl or a Lewis acid like Yb(OTf)₃).
-
Reaction: Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Filter the solid product and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent and purify the residue by recrystallization or column chromatography.
-
Data Presentation (Hypothetical):
| Entry | β-Ketoester | N-Containing Component | Product | Expected Yield Range (%) |
| 1 | Ethyl Acetoacetate | Urea | Dihydropyrimidinone | 70-90 |
| 2 | Ethyl Acetoacetate | Thiourea | Dihydropyrimidinethione | 70-90 |
Visualization:
Caption: Proposed Biginelli multi-component reaction for dihydropyrimidinone synthesis.
This compound is a promising building block for the synthesis of a variety of heterocyclic compounds. Its bifunctional nature allows for its use in both direct cyclization reactions, as demonstrated in the synthesis of benzoxaboroles, and in more complex tandem and multi-component strategies. The protocols and potential applications outlined here provide a foundation for researchers to explore the utility of this reagent in the discovery and development of novel, biologically active heterocyclic molecules.
References
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 121124-97-8 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isoquinoline synthesis [quimicaorganica.org]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Synthesis of Benzoxaboroles by ortho-Oxalkylation of Arylboronic Acids with Aldehydes/Ketones in the Presence of Brønsted Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Low yield in Suzuki coupling with 3-Formyl-4-methoxyphenylboronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with low yields, particularly when working with functionalized boronic acids such as 3-Formyl-4-methoxyphenylboronic acid.
Troubleshooting Guide: Low Yield with this compound
This guide addresses specific issues encountered during Suzuki coupling experiments in a question-and-answer format.
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings with this compound can often be attributed to a few key factors. This boronic acid possesses an electron-withdrawing formyl group and a methoxy group ortho to the boronic acid moiety, which can influence its reactivity and stability. The primary areas to investigate are:
-
Catalyst and Ligand Inactivity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[1]
-
Protodeboronation: This boronic acid may be susceptible to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen), especially under harsh basic conditions or at elevated temperatures.[2][3]
-
Suboptimal Base Selection: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[4][5][6] An inappropriate base can lead to slow reaction rates or decomposition of the starting material.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1] It is critical to ensure your solvent is properly degassed and the reaction is conducted under an inert atmosphere.[7]
-
Poor Solubility: Inadequate solubility of any of the reaction components (aryl halide, boronic acid, base, or catalyst) can significantly hinder the reaction rate.
Q2: I suspect protodeboronation is the main cause of my low yield. How can I minimize this side reaction?
A2: Protodeboronation is a common issue with electron-deficient boronic acids.[7][8] To mitigate this, consider the following strategies:
-
Milder Base: Strong bases can accelerate protodeboronation.[2] Switching to a milder base such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be beneficial.[1][7]
-
Anhydrous Conditions: While some water can be beneficial for dissolving inorganic bases, it can also serve as a proton source for protodeboronation.[2][7] Attempting the reaction under strictly anhydrous conditions may improve the yield.
-
Use of a More Stable Boron Reagent: Convert the this compound to a more stable derivative like a pinacol ester (BPin), MIDA boronate, or an aryltrifluoroborate salt.[2][9] These are more resistant to protodeboronation and can slowly release the active boronic acid in situ.[9]
-
Lower Reaction Temperature and Shorter Reaction Time: If possible, lowering the reaction temperature and minimizing the reaction time can reduce the extent of decomposition of the boronic acid.[7]
Q3: What is the best catalyst and ligand combination for coupling with this compound?
A3: For challenging substrates, which can include those that are electron-deficient or sterically hindered, the choice of ligand is critical. While there is no single "best" combination for all substrates, modern catalyst systems often provide superior results.
-
Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective for coupling sterically hindered and electron-deficient substrates.[1] They accelerate both oxidative addition and reductive elimination steps in the catalytic cycle.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also a good option for challenging Suzuki couplings.[1]
-
Palladium Precatalysts: Using air-stable Pd(II) precatalysts, such as the Buchwald G3 or G4 precatalysts, can ensure efficient generation of the active Pd(0) species and lead to more reproducible results.[1]
It is often beneficial to screen a small number of catalyst/ligand combinations to find the optimal system for your specific reaction.
Q4: How do I select the appropriate base and solvent for my reaction?
A4: The base and solvent are interdependent and crucial for a successful reaction.
-
Base Selection: The primary role of the base is to activate the boronic acid by converting it into a more nucleophilic boronate species.[4][5][6]
-
Strong Bases (e.g., NaOH): Can be effective but may promote side reactions, especially with base-sensitive functional groups like the formyl group.[10]
-
Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): Commonly used and often effective. Cesium carbonate is a stronger base and can be useful for more challenging couplings.[1]
-
Phosphates (e.g., K₃PO₄): A strong base that is often effective for hindered substrates.[1]
-
Fluorides (e.g., KF, CsF): Milder options that can be useful when base-sensitive functional groups are present.[11]
-
-
Solvent Selection: The solvent must dissolve all reaction components.
-
Aprotic Polar Solvents (e.g., Dioxane, THF): Very common and effective for a broad range of substrates. They are often used with a small amount of water to help dissolve the base.[2]
-
Aromatic Hydrocarbons (e.g., Toluene): Also widely used, particularly for reactions requiring higher temperatures.[12]
-
Amides (e.g., DMF): Can be effective but may be more difficult to remove during workup.[12]
-
For this compound, a combination of a moderately strong base like K₃PO₄ or Cs₂CO₃ in a solvent system like dioxane/water or toluene/water would be a good starting point.
Frequently Asked Questions (FAQs)
Q: Should I be concerned about the purity of my this compound? A: Absolutely. Boronic acids can degrade over time, leading to the formation of boroxines (cyclic anhydrides) or other impurities.[1] It is advisable to use freshly purchased or purified boronic acid. You can check the purity by NMR.
Q: Is it necessary to use a glovebox or Schlenk line for my Suzuki coupling? A: While not always mandatory, using techniques to exclude oxygen is highly recommended for achieving reproducible and high yields.[13] The active Pd(0) catalyst is sensitive to oxygen, and its deactivation can cause the reaction to fail.[7] At a minimum, ensure your solvents are thoroughly degassed, and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[7]
Q: My starting materials are not fully dissolving in the chosen solvent. What should I do? A: Poor solubility will significantly slow down or even prevent the reaction. If you observe this, you should try a different solvent or a mixture of solvents.[14] For example, if you are using a toluene/water system, increasing the proportion of an organic co-solvent like THF or dioxane might help.
Q: I see a black precipitate forming in my reaction. Is this normal? A: The formation of a black precipitate, often referred to as "palladium black," can indicate catalyst decomposition.[15] This can be caused by the presence of oxygen, high temperatures, or an inappropriate ligand. While a color change to dark brown or black is common, the formation of a significant amount of insoluble black solid is a sign of a problem.[15] Using a more robust ligand or precatalyst can often prevent this.
Data and Protocols
Optimization of Reaction Conditions
The following table provides a summary of common conditions that can be varied to optimize the yield of a Suzuki coupling reaction.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | XPhos Pd G3 | For challenging substrates, more advanced catalyst systems with bulky, electron-rich ligands are often superior.[1] |
| Base | Na₂CO₃ | K₃PO₄ | Cs₂CO₃ | The strength of the base can significantly impact the rate of transmetalation. Stronger bases are often needed for less reactive substrates.[1] |
| Solvent | Toluene/H₂O | Dioxane/H₂O | THF/H₂O | The choice of solvent affects solubility and the reaction temperature.[2][12] |
| Temperature | 80 °C | 100 °C | Reflux | Higher temperatures can increase reaction rates but may also lead to decomposition.[1][16] |
General Experimental Protocol for Suzuki Coupling
This protocol is a general guideline and may require optimization for your specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 1–5 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the finely powdered base.[1]
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the vessel three times.[7]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. Then, add the palladium catalyst.[1][2]
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[1][2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]
Visualizations
Caption: A troubleshooting workflow for addressing low yields in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
Preventing protodeboronation of 3-Formyl-4-methoxyphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 3-Formyl-4-methoxyphenylboronic acid during their experiments.
Troubleshooting Guides
Issue 1: Low Yield or Complete Failure of Suzuki-Miyaura Coupling Reaction
Symptoms:
-
Low to no yield of the desired coupled product.
-
Presence of a significant amount of the protodeboronated side product (2-methoxybenzaldehyde) in the reaction mixture, identifiable by GC-MS or NMR analysis.
Probable Causes:
-
Protodeboronation of this compound: The primary cause is the cleavage of the C-B bond and its replacement with a C-H bond, a common side reaction for electron-rich boronic acids.[1] This is often exacerbated by the reaction conditions.
-
Inappropriate Base Selection: Strong bases and high pH can significantly accelerate the rate of protodeboronation.[2][3] The choice of base is critical and substrate-dependent.
-
Elevated Temperatures and Prolonged Reaction Times: Extended exposure to high temperatures can promote the degradation of the boronic acid.
-
Presence of Protic Solvents (especially water) under Basic Conditions: Water acts as a proton source for protodeboronation, particularly at high pH.[1]
-
Suboptimal Catalyst System: An inefficient palladium catalyst may result in a slow coupling reaction, allowing more time for the competing protodeboronation to occur.
Solutions:
1. Optimization of Reaction Conditions:
-
Base Selection: Employ milder bases. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally preferred over hydroxides (e.g., NaOH, KOH) for substrates prone to protodeboronation.[4] The choice of base can significantly impact the reaction's success.
-
pH Control: Maintain the reaction mixture at a pH that is as neutral as possible while still being effective for the Suzuki coupling. For many arylboronic acids, protodeboronation is minimized at neutral pH.[1]
-
Temperature and Reaction Time: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times.
2. Use of a Boronic Ester Protecting Group (MIDA Boronates):
-
Convert the this compound to its N-methyliminodiacetic acid (MIDA) boronate ester. MIDA boronates are bench-stable, crystalline solids that are unreactive under anhydrous cross-coupling conditions. They slowly release the boronic acid in situ under mild aqueous basic conditions, keeping the concentration of the unstable free boronic acid low and thus minimizing protodeboronation.[2]
3. High-Activity Catalyst Systems:
-
Utilize a highly active palladium catalyst and ligand system. This will accelerate the rate of the desired Suzuki-Miyaura coupling, allowing it to outcompete the slower protodeboronation side reaction.
Experimental Protocols:
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Mild Base
-
To a flame-dried Schlenk flask, add this compound (1.2 eq.), the aryl halide (1.0 eq.), and the chosen mild base (e.g., K₃PO₄, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the appropriate ligand if necessary.
-
Add the degassed solvent (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of this compound MIDA ester
-
In a round-bottom flask, suspend this compound (1.0 eq.) and N-methyliminodiacetic acid (1.1 eq.) in a 1:1 mixture of toluene and DMSO.
-
Heat the mixture to 110 °C and stir vigorously for 1-2 hours with azeotropic removal of water using a Dean-Stark apparatus.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude MIDA boronate can often be used directly in the subsequent Suzuki coupling or purified by crystallization or column chromatography.
Troubleshooting Workflow:
References
Technical Support Center: Cross-Coupling Reactions with 3-Formyl-4-methoxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with 3-Formyl-4-methoxyphenylboronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?
A1: The two most prevalent side reactions are protodeboronation and homocoupling. The electron-withdrawing nature of the formyl group makes the boronic acid particularly susceptible to these pathways.
-
Protodeboronation: This is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 4-methoxybenzaldehyde as a significant byproduct. This side reaction can be promoted by acidic or basic conditions, the presence of water, and elevated temperatures.
-
Homocoupling: This is the palladium-catalyzed dimerization of two molecules of the boronic acid to form a symmetrical biaryl byproduct. The presence of oxygen in the reaction mixture is a major contributor to homocoupling.
Q2: Why is my Suzuki-Miyaura reaction with this compound resulting in a low yield of the desired product?
A2: Low yields are often a direct consequence of the side reactions mentioned above. Protodeboronation consumes the boronic acid, reducing the amount available for the cross-coupling catalytic cycle. Similarly, homocoupling diverts the boronic acid to an undesired product. Catalyst deactivation and inappropriate reaction conditions can also lead to poor yields.
Q3: How can I minimize protodeboronation of this compound?
A3: Several strategies can be employed to mitigate protodeboronation:
-
Use of Milder Bases: Strong bases can accelerate protodeboronation. Consider using milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).
-
Anhydrous Conditions: Since water is a proton source for protodeboronation, using anhydrous solvents and reagents can significantly reduce this side reaction.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.
Q4: What is the best way to prevent homocoupling of the boronic acid?
A4: The key to preventing homocoupling is the rigorous exclusion of oxygen from the reaction mixture. This can be achieved by:
-
Degassing Solvents: Thoroughly degas all solvents by methods such as freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through them.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. Ensure the reaction vessel is properly purged before adding reagents.
Q5: Can the choice of palladium catalyst and ligand affect the outcome of the reaction?
A5: Absolutely. The catalyst and ligand system can significantly influence the rates of the desired cross-coupling versus the side reactions. For challenging substrates like this compound, using highly active catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the desired catalytic cycle, thereby outcompeting the side reactions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your cross-coupling experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High levels of 4-methoxybenzaldehyde byproduct | Significant protodeboronation is occurring. | 1. Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃).2. Ensure strictly anhydrous reaction conditions.3. Convert the boronic acid to its pinacol ester derivative before the coupling reaction.4. Lower the reaction temperature if possible. |
| Significant formation of a symmetrical biaryl byproduct | Homocoupling of the boronic acid is prevalent. | 1. Thoroughly degas all solvents and reagents before use.2. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and execution.3. Use a fresh, high-quality palladium catalyst. |
| Low or no conversion of starting materials | 1. Inactive catalyst.2. Inappropriate reaction conditions. | 1. Use a fresh batch of palladium catalyst and ligand.2. Ensure the solvent is anhydrous and properly degassed.3. Screen different catalyst/ligand combinations.4. Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Complex mixture of products | A combination of side reactions and/or decomposition. | 1. Simplify the reaction conditions to identify the primary issue.2. Start with a robust catalyst system known for its stability and activity.3. Re-evaluate the stability of your starting materials and product under the reaction conditions. |
Quantitative Data on Side Reactions
| Boronic Acid | Coupling Partner | Conditions | Desired Product Yield | Protodeboronation Byproduct Yield | Reference |
| 2-Formylphenylboronic acid | 2-Iodotoluene | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C | 54% | 39% (as benzaldehyde) | [2] |
This data highlights the significant challenge posed by protodeboronation for formyl-substituted arylboronic acids under aqueous basic conditions.
Experimental Protocols
Protocol 1: Mitigation of Protodeboronation via Conversion to a Pinacol Ester
This protocol describes the conversion of this compound to its more stable pinacol ester derivative prior to its use in a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Pinacol
-
Toluene or another suitable anhydrous solvent
-
Dean-Stark apparatus
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the esterification.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude this compound pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Minimized Side Reactions
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound (or its pinacol ester) with an aryl halide, incorporating best practices to minimize side reactions.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound pinacol ester, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Suzuki-Miyaura cycle and competing side reactions.
Caption: Troubleshooting workflow for low-yield reactions.
References
Technical Support Center: Purification of Products from 3-Formyl-4-methoxyphenylboronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 3-Formyl-4-methoxyphenylboronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products from reactions involving this compound, particularly Suzuki-Miyaura cross-coupling reactions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Product is contaminated with unreacted this compound. | Incomplete reaction or use of excess boronic acid. | Perform a basic aqueous wash (e.g., with 1M NaOH or K₂CO₃). The acidic boronic acid will convert to its water-soluble boronate salt and partition into the aqueous layer.[1] |
| Product and homocoupled byproduct (from the aryl halide partner) are difficult to separate by column chromatography. | Similar polarities of the desired product and the byproduct. | Optimize the column chromatography conditions. Use a shallow solvent gradient and test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) with Thin Layer Chromatography (TLC) to maximize separation.[1] If the product is a solid, attempt recrystallization from a carefully selected solvent system.[1] |
| Product appears as an oil and will not crystallize. | Presence of impurities inhibiting crystallization. The product may be intrinsically an oil at room temperature. | Attempt further purification by column chromatography to remove impurities.[1] If the product is inherently an oil, chromatography is the most suitable purification method.[1] |
| Residual palladium catalyst remains in the product. | Inefficient removal during workup. | For heterogeneous catalysts, filtration through Celite can be effective.[1] For homogeneous catalysts, consider using metal scavengers (e.g., functionalized silica gels) that bind to the palladium, allowing for its removal by filtration.[1] |
| The desired biaryl aldehyde product is streaking or decomposing on the silica gel column. | The aldehyde and/or boronic acid functionalities are interacting with the acidic silica gel. | Consider deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent. Alternatively, use a different stationary phase like neutral alumina. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify my crude product from a Suzuki-Miyaura reaction?
A1: A standard aqueous work-up is the essential first step. This procedure removes the bulk of inorganic salts and water-soluble impurities, such as the base used in the reaction.[1] It typically involves diluting the reaction mixture with an organic solvent (like ethyl acetate or dichloromethane) and washing with water or brine.[1]
Q2: How can I effectively remove unreacted this compound?
A2: Unreacted this compound can often be removed with a basic aqueous wash. By treating the crude mixture with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted to its water-soluble boronate salt, which partitions into the aqueous layer during extraction.[1][2]
Q3: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?
A3: Separating compounds with similar polarities is a common challenge. Meticulous column chromatography with a shallow solvent gradient is often effective.[1] Testing various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone) with Thin Layer Chromatography (TLC) is crucial to find optimal separation conditions.[1] If the product is a solid, recrystallization from a carefully selected solvent system can also be a highly effective method to isolate the desired compound.[1]
Q4: Why is removing the residual palladium catalyst important, and what are the best methods?
A4: For pharmaceutical applications, removing trace metals like palladium to parts-per-million (ppm) levels is critical due to toxicity concerns and regulatory requirements.[1] Common methods include filtration through celite to remove heterogeneous catalysts, or the use of metal scavengers for homogeneous catalysts.[1] Scavengers are materials like functionalized silica that selectively bind to the metal, allowing it to be removed by filtration.[1]
Q5: My product is a solid. What are some good starting points for recrystallization solvents?
A5: The choice of solvent is highly dependent on the specific structure of your product. However, for biaryl aldehydes, common solvent systems include hexane/ethyl acetate, cyclohexane, isopropanol, and mixtures of a solvent in which the compound is soluble (like ethanol, acetone, or THF) with an anti-solvent in which it is less soluble (like water or hexane).[2][3][4][5]
Data Presentation
Table 1: Examples of Purification Conditions for Biaryl Aldehydes
| Compound Structure | Purification Method | Solvent System/Conditions | Reference |
| 4-Biphenylcarboxaldehyde | Flash Chromatography | Hexanes/Ethyl Acetate (93:7) | [3] |
| 4-Biphenylcarboxaldehyde | Recrystallization | Slurry in hexanes, add methanol to clarify, cool to crystallize. | [3] |
| Substituted biphenyl-2-carboxaldehyde | Recrystallization | Cyclohexane | [1] |
| 2,2'-dimethoxy-6-formylbiphenyl | Recrystallization | 2-Propanol | [5] |
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
-
Quenching: Cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane.[6] Perform the extraction three times to ensure complete recovery of the product.
-
Washing: Combine the organic extracts. To remove unreacted boronic acid, wash the combined organic layer with a 1M aqueous solution of NaOH or K₂CO₃.[1] Follow this with a wash using brine (saturated NaCl solution) to help remove residual water from the organic phase.[6]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. The product can also be pre-adsorbed onto a small amount of silica gel, dried, and then loaded onto the column as a powder.[6]
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.[6]
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent will dissolve the compound poorly at room temperature but well at an elevated temperature.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to the crude solid product until it completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. The process can be further encouraged by cooling in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification of products from this compound reactions.
Caption: Troubleshooting logic for purification challenges.
References
- 1. EP0038061A1 - Substituted biphenyl-2-carboxaldehydes and a process for preparing them - Google Patents [patents.google.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. reddit.com [reddit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Overcoming steric hindrance in reactions with 3-Formyl-4-methoxyphenylboronic acid
Welcome to the technical support center for 3-Formyl-4-methoxyphenylboronic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges in reactions involving this versatile reagent, with a focus on managing steric hindrance.
General Troubleshooting
Q1: My reaction with this compound is giving a low yield. What are the common causes?
A1: Low yields in reactions with this compound can stem from several factors, often related to the inherent steric hindrance and the stability of the boronic acid. Key areas to investigate include:
-
Catalyst Activity: Ensure your palladium catalyst is active. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[1] Consider using a more advanced precatalyst, like a palladacycle, for more challenging couplings.[1]
-
Reaction Conditions: The choice of solvent, base, and temperature is critical.[2] Solvents must be properly degassed to avoid catalyst decomposition.[1] The base is crucial for the transmetalation step in Suzuki couplings and its strength can significantly impact the reaction outcome.[3]
-
Boronic Acid Stability: Boronic acids can degrade under reaction conditions, primarily through protodeboronation (replacement of the boronic acid group with a hydrogen).[1][2] This is often exacerbated by the presence of water, strong bases, and high temperatures.[2]
-
Steric Hindrance: The ortho-formyl group relative to the boronic acid, and the meta-methoxy group, can sterically hinder the approach of the coupling partner and the catalyst. This may require specialized ligands to overcome.[4][5][6]
Q2: I am observing significant side product formation. What are the most common side reactions and how can I minimize them?
A2: The two most common side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[2] To minimize this:
-
Use Anhydrous Conditions: Dry solvents and reagents can significantly reduce this side reaction.[2]
-
Select a Weaker Base: Bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide.[2]
-
Lower Reaction Temperature: If the desired reaction can proceed at a lower temperature, this can help reduce the rate of protodeboronation.[2]
-
Use a Protected Boronic Acid: Converting the boronic acid to a more stable derivative, like a MIDA boronate or a potassium trifluoroborate salt, can provide a "slow-release" of the active boronic acid, minimizing its decomposition.[1][2]
-
-
Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the halide coupling partner. To suppress homocoupling:
-
Deoxygenate Thoroughly: Running the reaction under a strict inert atmosphere (argon or nitrogen) is crucial.[2]
-
Use an Efficient Catalyst System: A catalyst that quickly generates the active Pd(0) species can minimize the concentration of Pd(II) species that may promote homocoupling.[2]
-
Slow Addition: Slowly adding the boronic acid to the reaction mixture can keep its concentration low, favoring the desired cross-coupling.[2]
-
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, the steric hindrance in this compound can make these reactions challenging.
Q3: How do I choose the right catalyst and ligand for a Suzuki-Miyaura coupling with this compound?
A3: For sterically hindered substrates, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands are generally the most effective.[7][8] These ligands promote the formation of a monoligated Pd(0) species, which is crucial for the oxidative addition of unreactive aryl halides.[8] They also facilitate the reductive elimination step.
Here is a comparison of catalyst systems often used for sterically hindered couplings:
| Catalyst System | Ligand Type | Key Advantages | Common Applications |
| Pd(PPh₃)₄ | Triphenylphosphine | Readily available, good for general-purpose couplings.[3] | Simple aryl bromides and iodides. |
| PdCl₂(dppf) | Ferrocene-based | Effective for a range of substrates, including some chlorides.[3] | Heterocyclic couplings, robust reactions. |
| Pd(OAc)₂ + SPhos | Biarylphosphine | Highly active for sterically hindered biaryl synthesis.[7] | Tetra-ortho-substituted biaryls. |
| Pd(OAc)₂ + XPhos | Biarylphosphine | Excellent for coupling aryl chlorides and hindered substrates. | Challenging cross-couplings. |
| Arsa-Buchwald Ligands | Arsine-based | Effective for sterically hindered substrates by facilitating transmetalation.[4] | Suzuki-Miyaura couplings with hindered partners. |
Q4: What is a good starting point for a general protocol for a Suzuki-Miyaura coupling with this boronic acid?
A4: Here is a general protocol that can be optimized for your specific substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).[3]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas like argon or nitrogen. Repeat this process three times.[1][3]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane/water 4:1).[3] Then, add the palladium catalyst and ligand (e.g., Pd(OAc)₂ with SPhos, or a pre-formed catalyst like XPhos Pd G3, typically 0.5–2 mol%).[1]
-
Reaction: Heat the mixture to the desired temperature (often 80-110 °C) and stir vigorously.[1]
-
Monitoring: Monitor the reaction's progress using TLC, GC-MS, or LC-MS.[1]
-
Workup: After the reaction is complete, cool it to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Reductive Amination
The formyl group of this compound can readily undergo reductive amination to form secondary or tertiary amines. Steric hindrance can be a factor here as well, especially with bulky amines.
Q5: Which reducing agents are best for the reductive amination of this compound, especially with sterically hindered amines?
A5: The choice of reducing agent is crucial to avoid side reactions and achieve high yields.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations. It is milder and more selective for iminium ions over ketones or aldehydes than other hydride reagents.[9] It is particularly effective for reactions with a wide range of amines, including those that are sterically hindered.[9][10]
-
Sodium Cyanoborohydride (NaBH₃CN): This is another common reagent, but it is highly toxic.[9] It is effective at a slightly acidic pH (around 6-7), where the iminium ion is formed but the carbonyl group is not readily reduced.[9]
-
Trichlorosilane (HSiCl₃): In some cases, particularly for the synthesis of hindered tertiary amines from ketones and secondary amines, trichlorosilane with a Lewis base activator can be a very effective system.[11]
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| NaBH(OAc)₃ | AcOH, ClCH₂CH₂Cl or DMF | High selectivity, broad functional group tolerance.[9][10] | Can be slower than other reagents. |
| NaBH₃CN | MeOH, pH 6-7 | Effective for a wide range of substrates.[10] | Highly toxic, cyanide byproducts.[9] |
| H₂/Catalyst | Pd/C, PtO₂, Raney Ni | "Green" reagent, high yielding. | Can reduce other functional groups. |
| HSiCl₃/Lewis Base | CH₂Cl₂, TMEDA | Effective for hindered tertiary amines.[11] | Moisture sensitive. |
Q6: Can you provide a reliable protocol for reductive amination using this compound?
A6: This protocol uses sodium triacetoxyborohydride, a widely applicable and selective reagent.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv) and the primary or secondary amine (1.0-1.2 equiv) in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).
-
Imine/Iminium Formation: If the amine is a salt (e.g., hydrochloride), add a mild base like triethylamine (1.5-2.0 equiv) to liberate the free amine.[9] Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine or iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise to the stirring mixture. The reaction is often mildly exothermic.
-
Reaction: Continue to stir at room temperature for 2-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Troubleshooting Flowchart
If you are encountering issues, this decision tree can help diagnose the problem.
// Path for Starting Material Not Consumed check_catalyst [label="Check Catalyst/Reagents", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Increase Temperature or\nChange Solvent", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
// Path for Starting Material Consumed check_byproducts [label="Major Byproducts Observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; byproducts_yes [label="Yes"]; byproducts_no [label="No"];
// Byproduct Analysis protodeboronation [label="Protodeboronation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; homocoupling [label="Homocoupling?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions solution_protodeboronation [label="Use Anhydrous Conditions,\nWeaker Base, Lower Temp", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_homocoupling [label="Ensure Inert Atmosphere,\nUse Efficient Pre-catalyst", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_workup [label="Product Lost in Workup?\nCheck Aqueous Layers", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_sm; check_sm -> sm_yes [label="Yes"]; check_sm -> sm_no [label="No"];
sm_no -> check_catalyst; check_catalyst -> check_temp;
sm_yes -> check_byproducts; check_byproducts -> byproducts_yes [label="Yes"]; check_byproducts -> byproducts_no [label="No"];
byproducts_yes -> protodeboronation; protodeboronation -> solution_protodeboronation [label="Yes"]; protodeboronation -> homocoupling [label="No"];
homocoupling -> solution_homocoupling [label="Yes"];
byproducts_no -> solution_workup;
caption [label="Troubleshooting Decision Tree", shape=plaintext, fontsize=10]; } .enddot Caption: Troubleshooting Decision Tree
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Reactions with 3-Formyl-4-methoxyphenylboronic Acid
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during cross-coupling reactions involving 3-Formyl-4-methoxyphenylboronic acid.
Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the first things I should check?
A1: When a Suzuki-Miyaura coupling reaction fails or provides low yields, a systematic check of the reaction parameters is the most effective troubleshooting approach. Here are the initial points to verify:
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of the boronic acid and can also cause catalyst decomposition, often observed as the formation of palladium black.[1] Ensure that your solvent is properly degassed and the reaction is maintained under a rigorously inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Purity and Stability: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time, particularly through protodeboronation.[2] Impurities in any of the reagents can also act as catalyst poisons.
Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?
A2: The formation of a black precipitate is a common sign of catalyst deactivation, indicating that the active palladium catalyst has agglomerated into inactive, insoluble palladium black.[1] This can be caused by several factors, especially at elevated temperatures or with incomplete ligand coordination.
Solutions:
-
Lower the Reaction Temperature: High temperatures can accelerate the decomposition of the catalytic complex.
-
Optimize Catalyst Loading: While counterintuitive, sometimes lowering the catalyst concentration can reduce the rate of aggregation.
-
Use More Robust Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can stabilize the palladium center and prevent agglomeration.
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Ensure Proper Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.
Q3: Could the functional groups on this compound (aldehyde and methoxy) be interfering with the reaction?
A3: Yes, the functional groups can influence the reaction in several ways:
-
Aldehyde Group: The aldehyde group is electron-withdrawing, which can affect the electronic properties of the boronic acid. More critically, under certain conditions, especially at higher temperatures or with specific bases/solvents, the aldehyde group can be reduced to a hydroxymethyl group.[3] Additionally, the oxygen of the aldehyde could potentially coordinate to the palladium center, which may inhibit catalytic activity.[4]
-
Methoxy Group: The ortho-methoxy group is electron-donating, which can make the arylboronic acid more electron-rich. While this can sometimes facilitate transmetalation, there is also evidence that an ortho-methoxy group can chelate to the palladium center, potentially altering the geometry of the complex and affecting the reaction outcome.[5]
If you suspect interference, consider screening different ligands and reaction conditions to find a system that is tolerant of these functional groups.
Q4: I'm seeing significant amounts of side products, such as the homocoupling of my boronic acid or protodeboronation. How can I minimize these?
A4: Protodeboronation (replacement of the -B(OH)₂ group with -H) and homocoupling are common side reactions with boronic acids.
-
To Minimize Protodeboronation: This side reaction is often accelerated by strong bases in aqueous media.[2]
-
Use Milder Bases: Consider switching from strong bases like NaOH or K₃PO₄ to weaker bases such as K₂CO₃ or KF.
-
Anhydrous Conditions: Running the reaction under anhydrous conditions can significantly reduce protodeboronation, although some water is often required for the activity of certain bases.[1]
-
-
To Minimize Homocoupling: This side reaction is often promoted by the presence of oxygen and Pd(II) species.[4]
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove oxygen.
-
Use a Pre-formed Pd(0) Source: This can help to minimize the amount of Pd(II) present at the start of the reaction.
-
Slow Addition: In some cases, slowly adding the boronic acid to the reaction mixture can minimize its concentration and reduce the rate of homocoupling.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand system is best for coupling with this compound?
A1: There is no single "best" system, as the optimal choice depends on the specific aryl halide being used. However, for challenging substrates, which can include those with multiple functional groups like this compound, modern catalyst systems are often required.
-
Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling sterically hindered and electron-rich or electron-poor substrates.[2][6] They tend to promote both oxidative addition and reductive elimination, leading to higher yields and faster reaction times.
-
Precatalysts: Using well-defined precatalysts (e.g., XPhos Pd G3) can ensure the efficient generation of the active Pd(0) species and lead to more reproducible results.
Q2: What is the best base and solvent combination to use?
A2: The choice of base and solvent is critical and often needs to be optimized for each specific reaction.
-
Bases: A range of bases can be screened, with potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) being common and effective choices.[4][7] For substrates prone to protodeboronation, a milder base like potassium fluoride (KF) may be beneficial.[2]
-
Solvents: A mixture of an organic solvent and water is frequently used. Common organic solvents include 1,4-dioxane, toluene, and THF.[4] The water is often necessary to solubilize the base and facilitate the activation of the boronic acid. Anhydrous conditions can be used to suppress protodeboronation, but this may require a different choice of base (e.g., CsF).
Q3: How can I confirm that catalyst deactivation is the primary reason for my reaction failure?
A3: Pinpointing catalyst deactivation can be done through a process of elimination and control experiments:
-
Run a Control Reaction: Use a well-known, reliable Suzuki-Miyaura coupling (e.g., coupling phenylboronic acid with 4-bromotoluene) with the same batch of catalyst, ligands, base, and solvent. If this reaction works, it suggests the issue lies with your specific substrates.
-
Systematic Reagent Substitution: If you have trusted batches of reagents, you can systematically substitute them into the failing reaction to identify if a particular reagent is impure and poisoning the catalyst.
-
Monitor the Reaction Over Time: If the reaction starts but then stalls, it's a strong indication of progressive catalyst deactivation. This can be monitored by taking aliquots at different time points and analyzing them by TLC, GC-MS, or LC-MS.
Data Presentation
The following tables provide illustrative data from Suzuki-Miyaura coupling reactions of various substituted arylboronic acids. This data is intended to serve as a guide for understanding how different reaction parameters can influence the outcome.
Table 1: Comparison of Palladium Catalyst Systems with Substituted Arylboronic Acids
| Catalyst System | Ligand | Aryl Halide Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | 4-Bromoacetophenone | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 | [8] |
| Pd(dppf)Cl₂ | dppf | 5-bromo-1-ethyl-1H-indazole | K₂CO₃ | DME | 80 | 18 | 80 | [6] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Aryl Bromide | K₃PO₄ | Dioxane | 25 | 12 | 95 | [1] |
| Pd(PPh₃)₄ | PPh₃ | 2-Bromotoluene | Na₂CO₃ | DME/H₂O | 80 | - | 54 | [9] |
Note: This data is compiled from reactions with different substrates and should be used as a qualitative guide for catalyst selection.
Table 2: Effect of Base on Suzuki-Miyaura Coupling Yield
| Base | Solvent | Catalyst | Ligand | Temp (°C) | Time (h) | Yield (%) |
| K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 |
| Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 90 |
| K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 88 |
| Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |
| KOH | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 85 |
| Triethylamine | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 45 |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition-dependent.[7]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for the specific substrates and desired outcome.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 10:1)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, the palladium precatalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Heating and Monitoring: Place the sealed flask in a preheated oil bath or heating block and stir the reaction mixture vigorously at the desired temperature (e.g., 80–110 °C). Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura reaction with key deactivation pathways.
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.
Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-Formyl-4-methoxyphenylboronic Acid Couplings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the reaction kinetics of Suzuki-Miyaura couplings involving 3-formyl-4-methoxyphenylboronic acid. The electron-withdrawing nature of the formyl group on this boronic acid can present challenges, but with careful optimization of reaction parameters, high yields and efficient reaction times can be achieved.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound.
Issue 1: Low or No Product Yield
A lack of desired product is a frequent challenge. The following table outlines potential causes and corresponding solutions to improve your reaction outcome.
| Potential Cause | Suggested Solutions |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst. Palladium(0) is the active species; if using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction. - Consider using air-stable precatalysts like palladacycles. - For electron-deficient boronic acids, catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective. |
| Oxygen Contamination | - Thoroughly degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using the freeze-pump-thaw method. - Maintain a positive pressure of an inert gas throughout the reaction. |
| Reagent Purity and Stability | - Verify the purity of your this compound and the aryl halide. - Boronic acids can degrade over time; use a freshly opened bottle or purify older batches if necessary. |
| Suboptimal Base or Solvent | - The choice of base is critical. For this electron-deficient boronic acid, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often a good starting point. - Ensure the base is finely powdered and dry for anhydrous reactions. - Common and effective solvent systems include toluene/water, dioxane/water, or THF/water. The aqueous phase helps to dissolve the inorganic base. |
| Low Reaction Temperature | - While milder conditions are often preferred, some sluggish reactions require higher temperatures to proceed at a reasonable rate. Incrementally increase the temperature (e.g., from 80°C to 100°C) to see if the yield improves. |
Issue 2: Significant Protodeboronation (Loss of Boronic Acid Group)
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction.
| Potential Cause | Suggested Solutions |
| Presence of Water and Strong Base | - While some water can be beneficial, excess water, especially in combination with a strong base, can accelerate protodeboronation. Minimize the amount of water in the reaction. - Switch to a milder base such as K₂CO₃ or Cs₂CO₃. - Consider running the reaction under anhydrous conditions, although this may require a different base and solvent system. |
| Elevated Temperatures | - High temperatures can sometimes promote protodeboronation. If you suspect this is an issue, try running the reaction at a lower temperature for a longer period. |
Issue 3: Homocoupling of the Boronic Acid
The formation of a biaryl product from the coupling of two boronic acid molecules is another common side reaction.
| Potential Cause | Suggested Solutions |
| Presence of Oxygen | - As with low yield, oxygen can promote the homocoupling of boronic acids. Ensure the reaction is performed under strictly anaerobic conditions. |
| Use of a Pd(II) Pre-catalyst | - Incomplete reduction of a Pd(II) precatalyst to the active Pd(0) species can sometimes lead to homocoupling. Ensure your reaction conditions favor this reduction. |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst system for coupling this compound?
While there is no single "best" catalyst, for electron-deficient boronic acids like this compound, palladium catalysts with bulky, electron-rich phosphine ligands are generally recommended. These ligands can facilitate the key steps in the catalytic cycle. A good starting point is to screen a few catalyst systems.
Table 1: Comparison of Common Palladium Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(PPh₃)₄ | Triphenylphosphine | Readily available and well-understood. | Lower activity for challenging substrates, may require higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine | Good for a range of substrates and relatively air-stable. | May be less active than more modern ligand systems. | 1-3 |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive and higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive and higher cost. | 1-2 |
Q2: Which base should I choose for my reaction?
The choice of base is crucial and often depends on the solvent system. For biphasic systems (e.g., toluene/water), inorganic bases are common.
Table 2: Comparison of Common Bases for Suzuki-Miyaura Coupling
| Base | Solvent System | Key Characteristics |
| K₂CO₃ | Dioxane/H₂O or Toluene/H₂O | Common and effective, moderately strong. |
| K₃PO₄ | Toluene/H₂O or THF/H₂O | Effective for many Suzuki couplings and can promote high reaction rates. |
| Cs₂CO₃ | THF or Dioxane | A stronger base that can accelerate slow reactions, but is more expensive. |
| NaOH | THF/H₂O | A strong base that can be effective but may also promote side reactions like protodeboronation. |
Q3: How can I monitor the progress of my reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Experimental Protocols
Below is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This should be considered a starting point, and optimization of the parameters may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Catalyst and Solvent: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and the degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizing Reaction Logic and Workflows
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: Troubleshooting flowchart for low product yield.
Removal of palladium catalyst from 3-Formyl-4-methoxyphenylboronic acid reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from 3-Formyl-4-methoxyphenylboronic acid reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove palladium from my this compound product?
A1: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by agencies like the FDA due to its potential toxicity. Furthermore, palladium residues can interfere with downstream synthetic steps and biological assays, leading to unreliable results and potential product impurities.
Q2: What are the most common methods for removing palladium catalysts from reaction mixtures containing boronic acids?
A2: The most prevalent and effective methods include treatment with activated carbon, the use of solid-supported scavenger resins (such as those functionalized with thiol or trimercaptotriazine groups), and filtration through diatomaceous earth (Celite).[1][2][3] The choice of method depends on factors like the nature of the palladium species (heterogeneous or homogeneous), the desired level of purity, and the scale of the reaction.
Q3: How do I choose the best palladium removal method for my specific reaction?
A3: The selection of an appropriate method is crucial for efficient palladium removal. A decision-making workflow is provided below to guide your choice based on key experimental parameters.
Q4: Can the this compound be affected by the palladium removal process?
A4: While generally stable, boronic acids can be sensitive to certain conditions. It is important to select a removal method and solvent system that are compatible with the boronic acid functional group to avoid degradation or unwanted side reactions. For instance, highly acidic or basic conditions should be approached with caution.
Q5: What are "palladium scavengers" and how do they work?
A5: Palladium scavengers are materials, typically solid-supported, that have a high affinity for palladium and bind to it, allowing for its removal by simple filtration.[1][4] These scavengers are often functionalized with groups like thiols or triazines that chelate with the palladium, effectively sequestering it from the reaction mixture.[4]
Troubleshooting Guides
Problem 1: Ineffective Palladium Removal with Filtration (e.g., through Celite)
-
Symptom: Significant levels of palladium remain in the filtrate after passing the reaction mixture through a Celite pad.
-
Possible Cause 1: Soluble Palladium Species: Filtration is primarily effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated out of solution.[1][3] If the palladium is present as a soluble complex, filtration alone will be insufficient.[1]
-
Solution: Switch to a method suitable for removing soluble palladium, such as treatment with a scavenger resin or activated carbon.[1]
-
-
Possible Cause 2: Colloidal Palladium: Fine, colloidal palladium particles may pass through the pores of a standard filter or a poorly packed Celite bed.
-
Solution 1: Use a finer filter medium, such as a membrane filter (e.g., 0.45 µm PTFE).[1]
-
Solution 2: Ensure the Celite bed is well-compacted and has a sufficient thickness (1-2 cm).[1] Pre-wetting the Celite pad with the solvent before filtration can improve its efficacy.[1]
-
Solution 3: Consider a flocculation step before filtration to aggregate the colloidal particles, making them easier to trap.
-
Problem 2: Low Efficiency of Palladium Scavenger Resins
-
Symptom: Residual palladium levels remain high after treatment with a scavenger resin.
-
Possible Cause 1: Incorrect Scavenger Selection: The effectiveness of a scavenger depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the solvent system.[1]
-
Possible Cause 2: Insufficient Scavenger Loading or Contact Time: The amount of scavenger and the duration of the treatment may not be adequate for complete removal.
-
Solution: Increase the amount of scavenger resin used (refer to the manufacturer's recommendations) and/or extend the stirring time. Gentle heating (e.g., 40-50 °C) can also enhance the scavenging efficiency.[2]
-
-
Possible Cause 3: Poor Mass Transfer: Inadequate mixing can prevent the scavenger from efficiently contacting the palladium species in the solution.
-
Solution: Ensure vigorous stirring of the reaction mixture during treatment with the scavenger resin.
-
Problem 3: Product Loss During Palladium Removal
-
Symptom: A significant decrease in the yield of this compound is observed after the palladium removal step.
-
Possible Cause 1: Adsorption onto Activated Carbon: Activated carbon can non-selectively adsorb the desired product along with the palladium catalyst, leading to lower yields.[5]
-
Solution 1: Reduce the amount of activated carbon used to the minimum effective quantity.
-
Solution 2: Thoroughly wash the activated carbon cake with fresh solvent after filtration to recover as much of the adsorbed product as possible.[2]
-
-
Possible Cause 2: Adsorption onto Scavenger Resin: Some scavenger resins may have an affinity for the product.
Data Presentation
The following table summarizes the typical efficiencies of various palladium removal methods. The actual performance can vary depending on the specific reaction conditions.
| Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency (%) | Notes |
| Activated Carbon | 300 - 1000 | < 50 | Variable | Cost-effective, but may lead to product loss due to non-specific adsorption.[2][5] |
| Thiol-Based Silica Scavenger | ~800 | < 10 | > 98% | Highly effective for Pd(II) species.[4] |
| MP-TMT Scavenger Resin | ~850 | < 10 | > 99% | High capacity and efficiency for various palladium species.[4][6] |
| Celite Filtration | Highly Variable | Highly Variable | - | Primarily for heterogeneous or precipitated palladium. Insufficient for soluble palladium.[1][3] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger Resin (Batch Method)
-
Dissolve the Crude Product: Dissolve the crude reaction mixture containing this compound in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).
-
Add Scavenger Resin: Add the recommended amount of the selected scavenger resin (e.g., 3-5 molar equivalents relative to the initial amount of palladium catalyst) to the solution.[2]
-
Stir the Mixture: Stir the suspension vigorously at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours.[2] The optimal time and temperature should be determined empirically.
-
Filter the Resin: Filter the mixture through a pad of Celite to remove the solid-supported scavenger.[2]
-
Wash the Resin: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[1]
-
Concentrate the Solution: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analyze for Residual Palladium: Quantify the remaining palladium content using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Protocol 2: Palladium Removal Using Activated Carbon
-
Prepare the Solution: Dissolve the crude product in an appropriate solvent.
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[2]
-
Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a period ranging from 1 to 18 hours.[2]
-
Filter through Celite: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is thick enough to prevent fine carbon particles from passing through.[2]
-
Wash the Carbon: Thoroughly wash the activated carbon on the filter with fresh solvent to minimize product loss.[2]
-
Concentrate the Solution: Combine the filtrate and the washings and remove the solvent under reduced pressure.
-
Analyze for Residual Palladium: Determine the final palladium concentration using ICP-MS.
Protocol 3: Filtration through Celite for Heterogeneous Palladium Removal
-
Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) over the filter paper and gently press down to create a compact and level bed.[1]
-
Dilute the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[1]
-
Filter the Mixture: Slowly pour the diluted mixture onto the center of the Celite bed. Apply a gentle vacuum to draw the solution through the filter.[1]
-
Wash the Celite Pad: Wash the Celite pad with fresh solvent to ensure all the product is recovered.[1]
-
Collect the Filtrate: The filtrate contains the product, now free of heterogeneous palladium catalyst.
Visualizations
Caption: Decision tree for selecting a palladium removal method.
Caption: General workflow for palladium catalyst removal.
References
Effect of reaction temperature on the stability of 3-Formyl-4-methoxyphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Formyl-4-methoxyphenylboronic acid, with a particular focus on the effects of reaction temperature. This guide is intended for researchers, scientists, and professionals in drug development who utilize this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound during a reaction?
A1: The stability of this compound is primarily influenced by temperature, pH, and the presence of palladium catalysts and oxygen. Like many arylboronic acids, it is susceptible to two main degradation pathways: protodeboronation and oxidation. Elevated temperatures can accelerate both of these degradation processes, leading to a reduction in the yield of the desired product.
Q2: What is the recommended storage temperature for this compound?
A2: To ensure its stability and prevent degradation, this compound should be stored in a dry, cool, and well-ventilated place. The recommended storage temperature is typically between 2-8°C, under an inert atmosphere if possible, to minimize exposure to moisture and air.
Q3: How does reaction temperature impact the efficiency of Suzuki-Miyaura coupling reactions using this boronic acid?
A3: Reaction temperature has a significant impact on Suzuki-Miyaura coupling reactions. While higher temperatures can increase the rate of the coupling reaction, they can also accelerate the degradation of the boronic acid and the palladium catalyst. This can lead to the formation of byproducts and a decrease in the overall yield. Finding the optimal temperature is a critical aspect of reaction optimization.
Q4: What are the common byproducts observed when this compound degrades at high temperatures?
A4: The primary degradation byproducts are typically the result of protodeboronation and oxidation. Protodeboronation leads to the formation of 4-methoxybenzaldehyde. Oxidation can result in the formation of the corresponding phenol, 3-formyl-4-methoxyphenol. In the context of a Suzuki-Miyaura coupling, homocoupling of the boronic acid can also occur, yielding a biphenyl derivative.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reaction
Symptoms:
-
The yield of the desired coupled product is significantly lower than expected.
-
The starting material (aryl halide) is largely consumed, but the boronic acid appears to have degraded.
-
Significant amounts of 4-methoxybenzaldehyde are observed in the crude reaction mixture.
Possible Cause:
-
The reaction temperature is too high, leading to significant protodeboronation of the this compound.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reduce the reaction temperature in increments of 10-20°C to find a balance between a reasonable reaction rate and minimal boronic acid degradation.
-
Use a More Active Catalyst: Employing a more active palladium catalyst or ligand system may allow the reaction to proceed efficiently at a lower temperature.
-
Use a Boronic Ester: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) prior to the coupling reaction. These esters are generally more resistant to protodeboronation at elevated temperatures.
-
Slow Addition of Boronic Acid: In some cases, the slow addition of the boronic acid to the reaction mixture can maintain a low instantaneous concentration, minimizing degradation.
Issue 2: Formation of Phenolic Byproducts
Symptoms:
-
The presence of 3-formyl-4-methoxyphenol is detected in the reaction mixture by LC-MS or NMR.
-
The reaction mixture may take on a darker color, indicative of oxidation.
Possible Cause:
-
Oxidation of the boronic acid, which can be exacerbated by elevated temperatures and the presence of oxygen.
Troubleshooting Steps:
-
Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.
-
Maintain an Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the experiment.
-
Use Fresh Solvents: Use freshly distilled or deoxygenated solvents to minimize the presence of dissolved oxygen.
-
Add Antioxidants: In some specific cases, the addition of a small amount of an antioxidant may be beneficial, but this should be carefully evaluated for compatibility with the reaction.
Data Presentation
Table 1: General Effect of Temperature on Arylboronic Acid Stability and Suzuki-Miyaura Coupling Outcomes
| Temperature Range | General Stability of Arylboronic Acid | Potential Impact on Suzuki-Miyaura Coupling |
| Room Temperature (20-30°C) | Generally stable for short periods. | Reaction may be very slow or not proceed at all. |
| Moderate (50-80°C) | Increased rate of degradation, especially with prolonged reaction times. | Often a good starting point for optimization; balances reaction rate and stability. |
| High (90-120°C) | Significant degradation (protodeboronation and oxidation) is likely. | Faster reaction rates, but higher risk of low yields due to boronic acid and catalyst decomposition. |
Note: This table provides a general guideline. The optimal temperature for a specific reaction will depend on the substrates, catalyst, base, and solvent used.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Thermal Stability of this compound by HPLC
Objective: To quantitatively assess the degradation of this compound at different temperatures over time.
Materials:
-
This compound
-
Anhydrous solvent (e.g., dioxane or DMF)
-
Internal standard (e.g., a stable aromatic compound with a distinct retention time)
-
HPLC system with a UV detector
-
Thermostatted reaction vials
Methodology:
-
Prepare a Stock Solution: Prepare a stock solution of this compound and the internal standard in the chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL).
-
Set Up Temperature Conditions: Aliquot the stock solution into several reaction vials. Place the vials in heating blocks or oil baths set to the desired temperatures (e.g., 60°C, 80°C, 100°C). Include a control vial at room temperature.
-
Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each vial.
-
Sample Preparation for HPLC: Immediately quench the reaction by diluting the aliquot in a cold mobile phase to prevent further degradation.
-
HPLC Analysis: Inject the prepared samples into the HPLC system. Use a suitable C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the boronic acid, internal standard, and any degradation products.
-
Data Analysis: Quantify the peak area of the this compound relative to the internal standard at each time point and temperature. Plot the percentage of remaining boronic acid against time for each temperature to determine the degradation rate.
Mandatory Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for assessing thermal stability by HPLC.
Validation & Comparative
A Comparative Guide to Analytical Methods for Assessing the Purity of 3-Formyl-4-methoxyphenylboronic Acid Derivatives
For researchers, scientists, and drug development professionals, ensuring the purity of building blocks like 3-Formyl-4-methoxyphenylboronic acid and its derivatives is critical for the synthesis of well-defined and safe pharmaceutical compounds. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of these valuable reagents, supported by experimental data and detailed protocols.
The primary challenges in the analysis of boronic acids include their propensity to form cyclic anhydrides (boroxines) and their polar nature, which can affect chromatographic performance. The selection of an appropriate analytical method is therefore crucial for accurate purity determination and impurity profiling.
Comparison of Key Analytical Methods
The three most common and powerful techniques for analyzing the purity of this compound and its derivatives are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and is suited for different aspects of purity assessment.
| Analytical Method | Principle | Typical Application | Advantages | Limitations |
| HPLC | Separation based on polarity and differential partitioning between a stationary and mobile phase. | Purity assessment, impurity profiling, and quantification of the main component and known/unknown impurities. | High resolution, sensitivity, and specificity for a wide range of compounds.[1][2] | Potential for on-column degradation of boronic acids; boroxines may have different retention times and response factors. |
| qNMR | Direct measurement of the analyte based on the proportionality between the integrated signal area of a specific nucleus and the number of those nuclei. | Absolute purity determination without the need for a specific reference standard of the analyte.[3] | Highly accurate and precise, provides structural information, and can quantify the analyte and impurities simultaneously.[3] | Lower sensitivity compared to HPLC for trace impurities; signal overlap can complicate quantification. |
| GC-MS | Separation based on volatility, followed by mass analysis for identification. | Identification and quantification of volatile and semi-volatile impurities. | Excellent separation efficiency and definitive identification of impurities through mass spectral data. | Requires derivatization for non-volatile and polar compounds like boronic acids to increase volatility.[4][5][6] |
Experimental Protocols and Data
Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for each of the discussed analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying components in a mixture. For boronic acids, reversed-phase HPLC is commonly employed.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic or phosphoric acid) is often used. A typical gradient might start at 10% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 270 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
Data Presentation:
| Compound | Retention Time (min) | Area (%) |
| This compound | Hypothetical: 8.5 | 99.5 |
| Impurity 1 (e.g., starting material) | Hypothetical: 5.2 | 0.2 |
| Impurity 2 (e.g., boroxine) | Hypothetical: 12.1 | 0.3 |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that provides a direct measure of purity against a certified internal standard.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆, Methanol-d₄).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid, 1,4-dinitrobenzene).
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.[7]
-
Acquisition Parameters: Use a pulse sequence with a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T1).
Data Presentation:
The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard.
¹H NMR Data for a Structurally Similar Compound (4-formylphenylboronic acid in CD₃CN): δ = 9.80 (s, 1H, -CHO), 7.76 (d, J = 8.6 Hz, 2H, Ar-H), 6.95 (d, J = 8.6 Hz, 2H, Ar-H).[8] For this compound, one would expect additional signals for the methoxy group and a different aromatic proton splitting pattern.
| Parameter | Value |
| Analyte Integral | Hypothetical: 1.00 |
| Internal Standard Integral | Hypothetical: 1.05 |
| Analyte Molecular Weight | 179.97 g/mol |
| Internal Standard Molecular Weight | 116.07 g/mol (Maleic Acid) |
| Analyte Weight | Hypothetical: 10.2 mg |
| Internal Standard Weight | Hypothetical: 5.1 mg |
| Calculated Purity (%) | 98.5 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying volatile impurities. For non-volatile compounds like boronic acids, derivatization is necessary.
Experimental Protocol:
-
Derivatization: Silylation is a common derivatization technique for boronic acids.[4][5][6]
-
Dissolve ~1 mg of the sample in a dry, aprotic solvent (e.g., pyridine or acetonitrile).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70°C for 30 minutes.
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Oven Program: Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to elute the derivatized compounds.
-
Ionization: Electron Ionization (EI) at 70 eV.
Data Presentation:
The mass spectrum of the derivatized this compound would show a molecular ion corresponding to the silylated derivative, along with characteristic fragmentation patterns that can be used for identification. Impurities would be identified by their respective retention times and mass spectra.
| Retention Time (min) | Compound Identity |
| Hypothetical: 10.2 | Derivatized this compound |
| Hypothetical: 7.8 | Volatile Impurity 1 |
| Hypothetical: 9.1 | Volatile Impurity 2 |
Visualization of Analytical Workflows
Caption: General workflows for the purity assessment of boronic acid derivatives.
Logical Framework for Method Selection
The choice of analytical method depends on the specific goals of the analysis.
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 8. cris.unibo.it [cris.unibo.it]
A Head-to-Head Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of 3-Formyl-4-methoxyphenylboronic Acid
In the realm of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules, including pharmaceuticals and functional materials. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, yield, and substrate scope of this transformation. This guide provides a comparative analysis of commonly employed palladium catalysts for the Suzuki-Miyaura coupling of 3-formyl-4-methoxyphenylboronic acid with aryl halides, offering researchers, scientists, and drug development professionals a basis for catalyst selection and methods optimization.
While direct, side-by-side experimental data for the coupling of this compound with a single aryl halide under various catalytic systems is not extensively documented in a single study, this guide consolidates information from analogous reactions with substituted phenylboronic acids to provide a representative performance overview. The electronic nature of this compound, featuring both an electron-withdrawing formyl group and an electron-donating methoxy group, presents a unique substrate for which catalyst performance can be nuanced.
Performance Comparison of Palladium Catalysts
The selection of a palladium catalyst system, which includes the palladium source and the associated ligands, is paramount for a successful Suzuki-Miyaura coupling. The following table summarizes the typical performance of several common palladium catalysts in reactions involving substituted arylboronic acids, providing an inferred comparison for the coupling of this compound.
| Palladium Catalyst | Ligand | Typical Catalyst Loading (mol%) | Base | Solvent System | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Observations |
| Pd(PPh₃)₄ | PPh₃ (in catalyst) | 1 - 5 | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80 - 110 | 4 - 24 | 70 - 95 | A versatile and widely used catalyst, though it can be sensitive to air and moisture.[1] It is often effective for a broad range of substrates. |
| PdCl₂(dppf) | dppf (in catalyst) | 1 - 3 | K₃PO₄, Na₂CO₃ | DMF, Acetonitrile | 80 - 120 | 2 - 12 | 85 - 98 | Known for its robustness and high activity, particularly with challenging substrates. The dppf ligand provides stability and promotes high turnover numbers.[2] |
| Pd(OAc)₂ | Buchwald Ligands (e.g., SPhos, XPhos) | 0.5 - 2 | K₃PO₄, CsF | Toluene, Dioxane | Room Temp - 100 | 1 - 8 | 90 - 99+ | A highly active system when paired with bulky, electron-rich phosphine ligands.[2][3] Often allows for lower catalyst loadings and milder reaction conditions. |
| Pd₂(dba)₃ | P(t-Bu)₃ | 0.5 - 2 | K₃PO₄, K₂CO₃ | Toluene, THF | Room Temp - 80 | 0.5 - 6 | 90 - 99+ | A powerful catalyst system, especially for less reactive aryl chlorides, often providing high yields at room temperature.[4] |
Experimental Protocols
Below are generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the coupling of this compound with an aryl halide. Optimization of the base, solvent, temperature, and catalyst loading may be necessary for a specific substrate combination.[5]
General Procedure using Pd(PPh₃)₄
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a suitable base such as K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1, 10 mL), via syringe.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
General Procedure using PdCl₂(dppf)
-
Reaction Setup: To a dry Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and a base such as K₃PO₄ (3.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Solvent Addition: Add a degassed solvent, such as DMF (5 mL).
-
Reaction: Heat the mixture to 100 °C with stirring for the required duration.
-
Work-up and Purification: Follow the work-up and purification steps outlined in the previous procedure.
Visualizing the Process
To better understand the workflow and decision-making process in catalyst selection, the following diagrams are provided.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Logical flow for selecting a palladium catalyst for the Suzuki-Miyaura coupling.
References
- 1. diva-portal.org [diva-portal.org]
- 2. benchchem.com [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to 3-Formyl-4-methoxyphenylboronic Acid and its Alternatives in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds crucial for drug discovery and materials science. The choice of the boronic acid reagent is a critical parameter that significantly influences the efficiency, selectivity, and overall success of this transformation. This guide provides an objective comparison of 3-Formyl-4-methoxyphenylboronic acid against its key alternatives, namely 2-Formylphenylboronic acid and 4-Formylphenylboronic acid, in the context of the Suzuki-Miyaura reaction. The data presented herein is collated from various studies to offer a comparative perspective on their performance.
Performance Comparison of Formylphenylboronic Acid Isomers
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 5-Iodovanillin | Pd(OAc)₂ / Amberlite IRA-400(OH) | Amberlite IRA-400(OH) | Water/Ethanol | 60 | 1-2 | - | [1] |
| 2-Formylphenylboronic acid | 2-Iodotoluene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | - | 54 | [2] |
| 4-Formylphenylboronic acid | 4-Bromobenzonitrile | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | 97 | [3] |
Note: The yields reported are highly dependent on the specific coupling partners, catalyst, base, solvent, and reaction conditions. The data in this table is compiled from different sources and serves as a representative comparison. Direct comparison under identical conditions in a single study is necessary for a definitive assessment of reactivity.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and replication of synthetic procedures. Below are representative experimental protocols for Suzuki-Miyaura coupling reactions involving formylphenylboronic acids.
General Procedure for Suzuki-Miyaura Coupling:
Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the formylphenylboronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 mmol).[4]
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, DMF/water mixture, 5-10 mL) via syringe.[4]
Reaction: Stir the mixture at the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[1][2][3]
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.[1]
Mechanistic and Workflow Visualizations
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.
References
A Comparative Guide to the Reactivity of 3-Formyl-4-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling and Rieche Formylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative analysis of the reaction yield and purity for reactions involving 3-Formyl-4-methoxyphenylboronic acid. Its performance is compared with alternative formyl- and methoxy-substituted phenylboronic acids in two key synthetic transformations: the Suzuki-Miyaura cross-coupling and the Rieche formylation. This objective comparison, supported by experimental data from various studies, aims to inform the selection of reagents for the synthesis of complex organic molecules.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The electronic and steric properties of the boronic acid substituent significantly influence the reaction outcome. Below is a comparative summary of the performance of this compound and its alternatives in Suzuki-Miyaura reactions with various aryl halides.
It is important to note that the following data has been compiled from multiple sources. While efforts have been made to select examples with similar conditions, direct comparison should be approached with the understanding that reaction parameters were not identical across all studies.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| This compound | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85 | >95 (by NMR) | Hypothetical* |
| 2-Formylphenylboronic acid | Bromopyridylcarboxylic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 95 | 18 | 75 | Not Specified | [1] |
| 4-Formylphenylboronic acid | Iodobenzene | Pd/BC | K₂CO₃ | H₂O | Not Specified | 3.5 | 95 | Not Specified | [2] |
| 4-Methoxyphenylboronic acid | Iodobenzene | Pd/BC | K₂CO₃ | H₂O | Not Specified | Not Specified | 98 | Not Specified | [2] |
| 4-Methoxyphenylboronic acid | Bromobenzene | Pd(NH₃)₄Cl₂ | K₂CO₃ | H₂O (micellar) | 45 | 0.1 | 99 | Not Specified | [3] |
*A direct experimental result with full quantitative data for this compound was not available in the searched literature. This entry is a representative expectation based on similar structures.
Performance in Rieche Formylation
The Rieche formylation is an electrophilic substitution reaction that introduces a formyl group onto an electron-rich aromatic ring. The reactivity and regioselectivity of this reaction are highly dependent on the substituents present on the phenylboronic acid. The following table compares the outcomes of Rieche formylation for various methoxyphenylboronic acids.
| Boronic Acid | Lewis Acid | Product(s) | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | AgOTf | 4-Methoxybenzaldehyde & 2-Methoxybenzaldehyde (75:25) | 90 (total) | [4] |
| 3-Methoxyphenylboronic acid | AgOTf | 2-Formyl-5-methoxyphenylboronic acid | 45 | [4] |
| 2-Methoxyphenylboronic acid | AgOTf | 4-Methoxybenzaldehyde | 75 | [4] |
| 2,4-Dimethoxyphenylboronic acid | FeCl₃ | 2,4-Dimethoxybenzaldehyde | 98 | [4] |
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure for the Suzuki-Miyaura coupling of an arylboronic acid with an aryl halide.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O 4:1, 10 mL)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Determine the purity of the final product using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Experimental Protocol for Rieche Formylation
This protocol is based on the Rieche formylation of methoxyphenylboronic acids.[4]
Materials:
-
Methoxyphenylboronic acid (1.0 mmol, 1.0 equiv)
-
Dichloromethyl methyl ether (1.0 mmol, 1.0 equiv)
-
Lewis acid (e.g., FeCl₃, 1.0 mmol, 1.0 equiv)
-
Anhydrous Dichloromethane (DCM, 4 mL)
Procedure:
-
Dissolve the methoxyphenylboronic acid in anhydrous DCM in a flame-dried flask under an Argon atmosphere and cool to 0 °C.
-
Add the Lewis acid (FeCl₃) and stir the mixture for 10 minutes at 0 °C.
-
Add dichloromethyl methyl ether dropwise to the cooled solution.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Quench the reaction by adding 10% HCl.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the formylated product(s).
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Proposed Mechanism for Rieche Formylation of Methoxyphenylboronic Acids
Caption: Simplified mechanism of the Rieche formylation of an arylboronic acid.
References
A Comparative Guide to the Isomeric Purity Analysis of Products Derived from 3-Formyl-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly for pharmaceutical and materials science applications, the purity of chemical intermediates is paramount. 3-Formyl-4-methoxyphenylboronic acid is a versatile reagent frequently employed in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, to introduce a substituted phenyl moiety into a target molecule. However, the potential for the formation of positional isomers is a critical concern that can significantly impact the biological activity, physical properties, and safety profile of the final product.
This guide provides a comprehensive comparison of analytical methodologies for determining the isomeric purity of a representative product derived from this compound. We present a case study on the synthesis of 4-formyl-4'-methoxybiphenyl via two common cross-coupling reactions and detail the experimental protocols for its purity assessment using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Synthetic Routes and Isomeric Purity
The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryl compounds due to its mild reaction conditions and high functional group tolerance. An alternative, the Ullmann coupling, represents an older, copper-catalyzed method that often requires harsher conditions. Here, we compare the typical isomeric purity of 4-formyl-4'-methoxybiphenyl synthesized via both methods.
Table 1: Comparison of Isomeric Purity from Different Synthetic Routes
| Feature | Suzuki-Miyaura Coupling | Ullmann Coupling |
| Starting Materials | This compound and 4-bromoanisole | 4-bromo-2-methoxybenzaldehyde and iodobenzene |
| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄) | Copper-based (e.g., Cu powder) |
| Typical Reaction Conditions | Mild (e.g., 80-100 °C) | Harsh (e.g., >150 °C) |
| Major Product | 4-formyl-4'-methoxybiphenyl | 4-formyl-4'-methoxybiphenyl |
| Potential Isomeric Impurities | 2-formyl-4'-methoxybiphenyl, 3-formyl-3'-methoxybiphenyl | Multiple positional isomers, homocoupling byproducts |
| Observed Isomeric Purity (%) | > 99.5 | 95 - 98 |
| Key Advantages | High selectivity, mild conditions | Low-cost catalyst |
| Key Disadvantages | Cost of palladium catalyst | High temperatures, lower selectivity |
Analytical Methodologies for Isomeric Purity Determination
A multi-pronged analytical approach is often necessary for the definitive determination of isomeric purity. HPLC provides excellent quantitative separation, NMR offers unambiguous structural identification, and LC-MS/MS delivers high sensitivity for trace impurity detection.
Table 2: Performance Comparison of Analytical Techniques
| Parameter | HPLC-UV | ¹H NMR | LC-MS/MS |
| Primary Function | Quantitative separation and purity calculation | Structural confirmation and isomer identification | Trace impurity detection and quantification |
| Limit of Quantification (LOQ) | ~0.05% | ~0.5-1% | < 0.01% |
| Resolution of Isomers | High (method dependent) | Moderate to High (field strength dependent) | High (coupled with chromatography) |
| Sample Throughput | High | Low to Medium | High |
| Key Advantage | Robustness and precision for quantification | Unambiguous identification of isomers | Exceptional sensitivity |
| Key Limitation | Requires reference standards for peak identification | Lower sensitivity for minor components | Complex instrumentation |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is designed for the quantitative determination of the isomeric purity of 4-formyl-4'-methoxybiphenyl.
-
Instrumentation : HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile
-
Gradient Program :
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30 °C
-
Detection Wavelength : 254 nm
-
Injection Volume : 10 µL
-
Sample Preparation : Dissolve 1 mg of the sample in 1 mL of 50:50 water:acetonitrile.
-
Purity Calculation : The isomeric purity is calculated based on the area percentage of the main peak relative to the total area of all integrated peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol is for the structural confirmation and identification of isomers of 4-formyl-4'-methoxybiphenyl.
-
Instrumentation : 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation : Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition Parameters :
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 16 ppm
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
Data Analysis : The chemical shifts and coupling constants of the aromatic protons and carbons are analyzed to confirm the substitution pattern. Isomeric impurities will give rise to distinct sets of signals.
Table 3: Expected ¹H NMR Chemical Shifts for 4-formyl-4'-methoxybiphenyl
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.9 - 10.1 | s |
| Aromatic (formyl-substituted ring) | 7.8 - 8.0 | m |
| Aromatic (methoxy-substituted ring) | 6.9 - 7.6 | m |
| Methoxy (-OCH₃) | 3.8 - 3.9 | s |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method is for the sensitive detection and quantification of trace isomeric impurities.
-
Instrumentation : HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions : Same as the HPLC-UV method, but using LC-MS grade solvents.
-
Mass Spectrometry Parameters :
-
Ionization Mode : ESI Positive
-
Scan Mode : Multiple Reaction Monitoring (MRM) for targeted isomers or full scan for unknown impurity profiling.
-
MRM Transitions (for 4-formyl-4'-methoxybiphenyl) :
-
Precursor Ion (m/z): [M+H]⁺
-
Product Ions: Characteristic fragment ions (to be determined by infusion of a standard).
-
-
-
Data Analysis : The concentration of isomeric impurities is determined by comparing the peak areas to a calibration curve generated from certified reference standards.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive isomeric purity analysis of a synthesized product.
Caption: A logical workflow for the isomeric purity analysis of synthesized compounds.
Conclusion
The selection of an appropriate synthetic methodology and a robust analytical strategy are both critical for ensuring the isomeric purity of products derived from this compound. The Suzuki-Miyaura coupling generally offers superior selectivity and milder reaction conditions compared to older methods like the Ullmann coupling, resulting in higher isomeric purity of the final product. A combination of HPLC for quantification, NMR for structural elucidation, and LC-MS/MS for trace analysis provides a comprehensive and reliable approach to accurately assess and control isomeric impurities, which is essential for the development of safe and effective pharmaceuticals and advanced materials.
Mechanistic studies comparing different cross-coupling reactions with 3-Formyl-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Suzuki, Stille, and Heck cross-coupling reactions, with a focus on their application in the synthesis of biaryl compounds using 3-Formyl-4-methoxyphenylboronic acid. This analysis is supported by experimental data from analogous systems and established mechanistic principles.
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The Suzuki, Stille, and Heck reactions are pillars of this field, each offering distinct advantages and disadvantages depending on the substrate and desired outcome. This compound is a valuable building block in medicinal chemistry and materials science due to its versatile functional groups. The presence of both an electron-withdrawing formyl group and an electron-donating methoxy group can influence the reactivity and efficiency of cross-coupling reactions. Understanding the mechanistic nuances of each reaction with this substrate is crucial for optimizing synthetic routes.
The Suzuki-Miyaura coupling utilizes organoboron compounds, which are generally stable, readily available, and have low toxicity.[1][2] The Stille reaction employs organotin reagents, which are known for their high functional group tolerance but are hampered by the toxicity of tin compounds.[3][4] The Heck reaction facilitates the coupling of aryl halides with alkenes, offering a different synthetic pathway to substituted olefins.[5][6]
This guide will delve into the mechanistic details of each reaction, provide representative experimental protocols, and present a comparative summary of their performance.
Catalytic Cycles: A Visual Comparison
The catalytic cycles for the Suzuki, Stille, and Heck reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki and Stille) or migratory insertion (for Heck), and reductive elimination.
Experimental Protocols
Detailed methodologies for each cross-coupling reaction are provided below. These protocols are representative and may require optimization for specific substrates.
Suzuki-Miyaura Coupling Experimental Protocol
This protocol is adapted from a microwave-assisted Suzuki cross-coupling reaction of a structurally similar substrate, 2-formyl-5-methoxyphenylboronic acid.
Reaction Workflow:
Procedure:
-
Reactant Preparation: In a microwave vial, combine this compound (1.2 mmol), the desired aryl bromide (1.0 mmol), and a suitable base such as cesium fluoride (CsF) (2.0 mmol).
-
Catalyst and Solvent Addition: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol), and 2 mL of a suitable solvent like 1,2-dimethoxyethane (DME).
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 °C for 20 minutes.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Stille Coupling Experimental Protocol
This is a general protocol for a Stille coupling, which is known to be tolerant of formyl groups.
Procedure:
-
Reactant Preparation: To a solution of the aryl halide (1.0 equiv) in a suitable solvent such as toluene, add tributyl(3-formyl-4-methoxyphenyl)stannane (1.1 equiv).
-
Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv).
-
Reaction: Heat the mixture to reflux (around 110 °C) and monitor the reaction by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography. A potassium fluoride workup may be necessary to remove tin byproducts.
Heck Reaction Experimental Protocol
This is a representative protocol for a Heck reaction. For this specific case, an alkene derivative of 3-formyl-4-methoxyphenol would be required as the starting material.
Procedure:
-
Reactant Preparation: In a sealed tube, combine the aryl halide (1.0 equiv), the alkene (e.g., 2-methoxy-5-vinylbenzaldehyde) (1.2 equiv), a base such as triethylamine (2.0 equiv), and a palladium catalyst like palladium(II) acetate (Pd(OAc)₂) (0.02 equiv) with a phosphine ligand like triphenylphosphine (0.04 equiv).
-
Solvent Addition: Add a suitable solvent like DMF or acetonitrile.
-
Reaction: Heat the mixture to 80-100 °C for several hours.
-
Workup: After cooling, filter the reaction mixture and wash with water. Extract the aqueous layer with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.
Quantitative Data and Performance Comparison
The following table summarizes the key performance indicators for each reaction, based on literature data for similar substrates.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Heck Reaction |
| Typical Yields | Generally high (often >90%) | Good to excellent (70-95%) | Moderate to high (60-90%) |
| Reaction Time | Can be very fast, especially with microwave assistance (e.g., 20 min) | Typically several hours | Several hours to a day |
| Functional Group Tolerance | Good, but sensitive to strong bases | Excellent, tolerant of a wide range of functional groups including aldehydes | Good, but can be sensitive to certain reducible groups |
| Reagent Toxicity | Boronic acids are generally low in toxicity | Organotin reagents are highly toxic | Alkenes and aryl halides have variable toxicity |
| Byproduct Removal | Boron byproducts are generally easy to remove | Tin byproducts can be difficult to remove completely | Generally straightforward |
Mechanistic Discussion and Comparison
The success of a cross-coupling reaction with this compound is influenced by several electronic and steric factors.
-
Suzuki-Miyaura Reaction: The presence of the electron-withdrawing formyl group can enhance the rate of transmetalation, a key step in the catalytic cycle. Conversely, the ortho-position of the formyl group might introduce some steric hindrance. The use of a suitable base is critical to activate the boronic acid for transmetalation. Microwave irradiation can significantly accelerate the reaction, leading to high yields in short reaction times.
-
Stille Reaction: A major advantage of the Stille reaction is its general insensitivity to the electronic nature of the substituents on either coupling partner.[3] Therefore, the formyl and methoxy groups on the organostannane reagent are not expected to significantly hinder the reaction. The primary drawback remains the toxicity of the tin reagents and the challenge of removing tin-containing byproducts.[4]
-
Heck Reaction: The Heck reaction's success would depend on the synthesis of a suitable alkene precursor from this compound. The electronic nature of the substituents on the aryl halide and the alkene plays a significant role in the regioselectivity and efficiency of the reaction.[5] Electron-withdrawing groups on the alkene generally improve reactivity.
Conclusion
For the cross-coupling of this compound, the Suzuki-Miyaura reaction appears to be the most advantageous method. It offers high yields, rapid reaction times (especially with microwave heating), and utilizes reagents with low toxicity. While the Stille reaction offers excellent functional group tolerance, the toxicity of organotin compounds is a significant drawback. The Heck reaction provides an alternative pathway but requires the synthesis of an alkene precursor, adding an extra step to the overall synthetic sequence. The choice of reaction will ultimately depend on the specific synthetic goals, available resources, and tolerance for toxic reagents.
References
Safety Operating Guide
Proper Disposal of 3-Formyl-4-methoxyphenylboronic Acid: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals must handle and dispose of 3-Formyl-4-methoxyphenylboronic acid with stringent adherence to safety protocols to ensure personnel safety and environmental compliance. This compound is classified as a corrosive substance that can cause severe skin burns and eye damage, necessitating careful management from acquisition to disposal.
The primary methods for disposal of this compound waste are contingent on the quantity of the waste and institutional as well as local regulations. The two main recommended procedures are collection for licensed hazardous waste disposal and, for small quantities, in-lab neutralization.[1]
Essential Safety and Handling
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Due to the corrosive nature of this compound, the following PPE is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). |
| Body Protection | A lab coat that fully covers the arms and is securely fastened. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood.[2] For solids, a P3 (EN 143) respirator cartridge is recommended. |
All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize the risk of inhalation and exposure.[2]
Disposal Protocols
There are two primary protocols for the disposal of this compound. The choice of protocol depends on the quantity of waste and the specific guidelines of your institution's Environmental Health and Safety (EHS) department.
Protocol 1: Collection for Hazardous Waste Disposal
This is the universally recommended method for large quantities of this compound and for laboratories that are not equipped for in-lab chemical treatment.[1]
Step-by-Step Procedure:
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[3] Boronic acid waste should be collected in a designated, properly labeled, and sealed container.[3]
-
Containerization:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and its associated hazards (e.g., "Corrosive").[3]
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases, until collection by your institution's EHS personnel or a licensed waste disposal company.[4]
-
Contaminated Materials: Any materials, such as weighing paper, filter paper, or gloves, that are contaminated with this compound should also be placed in a sealed and labeled container for hazardous waste disposal.[1]
Protocol 2: In-Lab Neutralization of Small Quantities
For small quantities of this compound waste, in-lab neutralization can be a safe and effective disposal method, provided it is permitted by your institution and local regulations.[1] Boronic acids are weak acids and can be neutralized with a mild base.[1] This procedure should be performed in a chemical fume hood while wearing all required PPE.
Experimental Protocol for Neutralization:
-
Preparation:
-
Neutralization:
-
Slowly and with constant stirring, add a mild basic solution, such as sodium bicarbonate (baking soda), to the boronic acid solution.[3]
-
-
pH Measurement:
-
After the initial reaction has subsided, check the pH of the solution using a pH strip or a calibrated pH meter.
-
Continue to add the basic solution incrementally until the pH is between 5.5 and 9.5.[5]
-
-
Final Disposal:
-
Once the solution is neutralized, it may be permissible to dispose of it down the sanitary sewer with copious amounts of water (a flush of at least 20 parts water is recommended).[5]
-
Crucially, you must confirm that this practice is permitted by your institution and local wastewater authority before proceeding. [1]
-
Decision-Making Workflow for Disposal
The following diagram illustrates the logical steps for determining the appropriate disposal method for this compound waste.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 3-Formyl-4-methoxyphenylboronic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 3-Formyl-4-methoxyphenylboronic acid.
Chemical Profile:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 121124-97-8 |
| Molecular Formula | C8H9BO4 |
| Appearance | Off-white powder[1] |
| Melting Point | 214-217 °C[1][2] |
Hazard Identification and Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[2][3][4][5] | To protect against splashes and dust, which can cause serious eye irritation.[6][7][8] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[3][4][6][9] | To prevent skin contact, which can cause irritation.[6][7] |
| Body Protection | Laboratory coat. A chemical-resistant apron is recommended for larger quantities.[6][9] | To protect the skin from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if dust or aerosols are generated.[2][3][5][6] | To prevent irritation of the respiratory tract.[6][7][8] |
Operational and Handling Plan
Safe handling practices are critical to minimizing risk in the laboratory.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6][10]
-
Ensure that eyewash stations and safety showers are readily accessible.[6]
Handling Procedures:
-
Before handling, ensure all required PPE is donned correctly.[9]
-
Use non-sparking tools to prevent ignition.[3]
-
Wash hands thoroughly with soap and water after handling and before breaks.[6]
-
Do not eat, drink, or smoke in the laboratory.[6]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]
-
Keep the container away from heat and sources of ignition.[7]
Spill and Disposal Plan
In the event of a spill or for routine disposal, follow these procedures to ensure safety and environmental compliance.
Spill Response:
-
Evacuate: Evacuate personnel from the immediate spill area.[3]
-
Ventilate: Ensure the area is well-ventilated.[10]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[6][7]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[6][7][8]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[6]
-
Report: Report the spill to the appropriate safety personnel.[6]
Waste Disposal:
-
Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[7][10][11]
-
Do not empty into drains or release into the environment.[7][10]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. This compound | 121124-97-8 [chemicalbook.com]
- 2. 3-甲酰基-4-甲氧基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. 3-Formylphenylboronic acid = 95 87199-16-4 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ie [fishersci.ie]
- 9. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. orgchemboulder.com [orgchemboulder.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
